Product packaging for L-Tyrosyl-D-tryptophan(Cat. No.:CAS No. 22032-67-3)

L-Tyrosyl-D-tryptophan

Cat. No.: B15210302
CAS No.: 22032-67-3
M. Wt: 367.4 g/mol
InChI Key: BMPPMAOOKQJYIP-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tyrosyl-D-tryptophan is a synthetic dipeptide composed of L-tyrosine and D-tryptophan, designed for advanced research applications. Tyrosine-tryptophan (YW) dyads are ubiquitous structural motifs in enzymes and are known to play critical roles in proton-coupled electron transfer (PCET) processes, which are essential in biological systems like photosynthesis and respiration . These dyads, characterized by aromatic side chains in close proximity (typically less than 10 Å), are also proposed to serve a protective function against oxidative stress by potentially quenching reactive oxygen species and facilitating rapid radical recombination . The unique combination of the L-tyrosine phenolic ring and the D-tryptophan indole ring in this dipeptide provides a valuable model system for studying these noncovalent interactions and their functional consequences in a controlled, de novo designed context. Research on D-tryptophan has highlighted its distinct physiological properties compared to its L-enantiomer. While L-tryptophan is a standard protein amino acid and a precursor to serotonin, D-tryptophan is a non-proteinogenic amino acid often found in naturally produced peptides and is recognized for its role as a bacterial metabolite . Its inclusion in this dipeptide may influence its stability, bioavailability, and interaction with biological systems, making it a compound of interest for studying chiral specificity in peptide function and metabolism. This product is intended for research purposes only. It is a key reagent for investigators in the fields of chemical biology, proteomics, and enzymology, particularly for those exploring bioinspired electron transfer, the structural determinants of radical stability in proteins, and the design of novel peptide-based maquettes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O4 B15210302 L-Tyrosyl-D-tryptophan CAS No. 22032-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22032-67-3

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18+/m0/s1

InChI Key

BMPPMAOOKQJYIP-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosyl-D-tryptophan: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-D-tryptophan is a dipeptide composed of L-tyrosine and D-tryptophan residues linked by a peptide bond. As a stereoisomer of the naturally occurring L-Tyrosyl-L-tryptophan, this compound presents a unique spatial arrangement that can significantly influence its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. Additionally, it explores its potential biological activities, drawing from research on related Tyr-Trp dipeptides, and outlines key considerations for its investigation in drug discovery and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by an L-tyrosine residue at the N-terminus and a D-tryptophan residue at the C-terminus. The IUPAC name for this dipeptide is (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-2-(1H-indol-3-ylmethyl)-2-oxoethyl]propanamide
Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)--INVALID-LINK--N
InChI Key BMPPMAOOKQJYIP-SOFGYWHQSA-N

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent amino acids and their stereochemistry. While specific experimental data for this diastereomer is limited, properties can be inferred from data on L-Tyrosyl-L-tryptophan and the individual amino acids.

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Decomposes around 289-290 °CBased on data for L-tryptophan and DL-tryptophan[2][3][4]. The exact melting point for the dipeptide may vary.
Solubility Slightly soluble in water. Soluble in hot alcohol and alkali hydroxides. Insoluble in chloroform.[5]The solubility of D-tryptophan is highest in ethylene glycol and dimethyl sulfoxide.[6][7] L-tyrosine has low water solubility.
Optical Rotation Expected to be levorotatory (-)The specific rotation of L-tyrosine is negative, and while D-tryptophan is dextrorotatory, the overall rotation of the dipeptide is difficult to predict without experimental data.[8]
pKa Carboxyl group: ~2.4, Amino group: ~9.4Based on the pKa values of the terminal groups in L-tryptophan.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

Logical Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Coupling1 2. D-Tryptophan Coupling Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. L-Tyrosine Coupling Deprotection1->Coupling2 Deprotection2 5. Fmoc Deprotection Coupling2->Deprotection2 Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization

Caption: Solid-phase synthesis workflow for this compound.

A typical protocol would involve the following steps:

  • Resin Preparation: A suitable resin, such as Wang or Rink amide resin, is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-D-tryptophan, is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled D-tryptophan using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: The next amino acid, Fmoc-L-tyrosine(tBu)-OH, is then coupled to the deprotected N-terminus of the resin-bound D-tryptophan using the same coupling procedure. The side chain of tyrosine is protected with a tert-butyl group to prevent side reactions.

  • Final Deprotection: The Fmoc group from the N-terminal L-tyrosine is removed.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

  • Purification: The crude dipeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to confirm the structure and stereochemistry.

Analytical Methods

Reversed-phase HPLC is the primary method for the purification and analysis of this compound. Due to the presence of a chiral center in each amino acid, diastereomers (L-L, L-D, D-L, D-D) can be separated on a standard achiral stationary phase, such as C18, due to their different physicochemical properties.[5][9]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm (due to the aromatic rings of tyrosine and tryptophan).

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis.

Expected Mass-to-Charge Ratios (m/z):

  • [M+H]+: 368.16

  • [M+Na]+: 390.14

  • [M-H]-: 366.15

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity of the amino acid residues.

1H and 13C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of this compound. The chemical shifts of the α-protons can be indicative of the relative stereochemistry. Specific NMR data for L-tryptophan and L-tyrosine can be found in publicly available databases.[9][10][11]

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are scarce, research on related Tyr-Trp dipeptides suggests potential interactions with opioid receptors. The "message-address" concept in opioid peptides highlights the importance of the N-terminal tyrosine residue for receptor activation.[6] The stereochemistry of the subsequent amino acids can influence receptor selectivity and potency.

Potential Signaling Pathway Involvement:

Some Tyr-Trp containing peptides have been shown to act as agonists or antagonists at opioid receptors, suggesting a potential role in modulating pain and other neurological processes.[12] The D-tryptophan residue in this compound could confer increased stability against enzymatic degradation compared to the L-L diastereomer, potentially leading to a longer duration of action in biological systems.

Opioid_Signaling_Hypothesis cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (e.g., µ, δ, κ) G_Protein G-protein Activation/Inhibition Opioid_Receptor->G_Protein L_Tyr_D_Trp This compound L_Tyr_D_Trp->Opioid_Receptor Binding Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_Protein->Downstream_Effectors Biological_Response Biological Response (e.g., Analgesia, Neuromodulation) Downstream_Effectors->Biological_Response

Caption: Hypothetical opioid receptor signaling pathway for this compound.

Conclusion

This compound is a dipeptide with unique stereochemistry that warrants further investigation for its potential biological activities. This technical guide provides a foundational understanding of its chemical structure, properties, and the experimental methodologies required for its synthesis and characterization. Researchers in drug discovery and development can utilize this information to explore the therapeutic potential of this and other diastereomeric dipeptides, particularly in the context of neuromodulation and pain management. Further studies are needed to elucidate the specific biological targets and signaling pathways of this compound to fully understand its pharmacological profile.

References

An In-depth Technical Guide on the Potential Functions of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific studies detailing the biological function, signaling pathways, and experimental protocols for the dipeptide L-Tyrosyl-D-tryptophan have not been identified in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known functions of its constituent amino acids, L-tyrosine and D-tryptophan, and extrapolates potential activities from studies on the closely related dipeptide, L-Tryptophyl-L-tyrosine (WY). This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for potential future investigations into this compound.

Introduction to the Constituent Amino Acids

To hypothesize the function of this compound, it is essential to first understand the biological roles of its components.

L-Tyrosine

L-tyrosine is a non-essential amino acid synthesized in the body from phenylalanine. It is a crucial building block for proteins and a precursor to several vital biomolecules.[1][2] Its primary functions include:

  • Neurotransmitter Synthesis: L-tyrosine is the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] These are critical for mood regulation, cognitive function, and the body's stress response.[1][4]

  • Hormone Production: It is essential for the synthesis of thyroid hormones, which regulate metabolism.[1][2]

  • Melanin Production: L-tyrosine is a precursor to melanin, the pigment responsible for skin and hair color.

  • Cognitive Performance under Stress: Supplementation with L-tyrosine has been shown to improve cognitive function and memory in stressful situations, likely by replenishing depleted catecholamine levels.[3][4]

D-Tryptophan

D-tryptophan is the D-enantiomer of the essential amino acid L-tryptophan. While L-tryptophan is known as the precursor to serotonin and melatonin, D-tryptophan exhibits distinct biological activities.[5][6][7] Its known functions include:

  • Immunomodulation: D-tryptophan can act as an immunomodulatory substance, helping to regulate intestinal homeostasis.[8]

  • Antibacterial and Biofilm Inhibition: It has been shown to inhibit the growth of certain bacteria and the formation of biofilms, suggesting its potential use as a food preservative.[8][9]

  • Therapeutic Potential: Research is exploring the role of D-tryptophan in the treatment of various conditions, including atherosclerosis and osteoporosis.[8][10]

  • Mood and Sleep: Some evidence suggests that D-tryptophan may contribute to the production of serotonin, potentially influencing mood and sleep.[11][12]

Functional Insights from the L-Tryptophyl-L-tyrosine (WY) Dipeptide

The most closely studied related dipeptide is L-Tryptophyl-L-tyrosine (WY). Research on this peptide offers valuable insights into how a peptide containing both tryptophan and tyrosine might function.

Memory Enhancement and Cognitive Function

Studies have demonstrated that the oral administration of WY dipeptides can improve spatial memory in mice. This effect is attributed to the specific conformation of the dipeptide with an N-terminal tryptophan.

Proposed Mechanism of Action: Modulation of the Dopamine System

The memory-improving effects of the WY dipeptide are believed to be mediated through the dopaminergic system. The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. This inhibition leads to increased dopamine levels in key brain regions like the hippocampus and frontal cortex. The enhanced dopaminergic activity, particularly through the dopamine D1 receptor, is thought to underlie the observed improvements in memory.

Quantitative Data on WY Dipeptide Activity
ParameterObservationSpecies
Spontaneous Alternation (Y-maze test) Improved in scopolamine-induced amnesic miceMouse
MAO-B Inhibition WY dipeptide inhibits MAO-B activity in vitro-
Dopamine Levels (Hippocampus) IncreasedMouse
Dopamine Levels (Frontal Cortex) IncreasedMouse
Experimental Protocols for Dipeptide Functional Analysis

The following are generalized methodologies based on studies of WY dipeptides, which could be adapted for the investigation of this compound.

2.4.1 In Vivo Memory Assessment: Y-Maze Test

  • Subjects: Male mice.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Administer the test dipeptide orally.

    • After a set time (e.g., 60 minutes), place a mouse at the end of one arm and allow it to move freely through the maze for a specified duration (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • To induce amnesia, a substance like scopolamine can be administered prior to the test.

2.4.2 In Vitro Enzyme Inhibition Assay: MAO-B Activity

  • Enzyme Source: Recombinant human monoamine oxidase B.

  • Substrate: A suitable substrate for MAO-B (e.g., a fluorometric substrate).

  • Procedure:

    • Pre-incubate the enzyme with the test dipeptide at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Measure the product formation over time using a plate reader (e.g., fluorescence measurement).

    • Calculate the percentage of inhibition relative to a control without the dipeptide.

    • Determine the IC50 value (the concentration of the dipeptide that inhibits 50% of the enzyme activity).

2.4.3 Neurotransmitter Quantification: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Euthanize mice at a specific time point after dipeptide administration.

    • Dissect specific brain regions (e.g., hippocampus, frontal cortex).

    • Homogenize the tissue in an appropriate buffer.

    • Centrifuge to remove debris and deproteinize the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use an electrochemical detector for the sensitive detection of dopamine and its metabolites.

    • Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

Proposed Signaling Pathway for WY Dipeptide

WY_Dopamine_Pathway WY WY Dipeptide MAOB MAO-B WY->MAOB Inhibits Dopamine Dopamine MAOB->Dopamine Degrades D1R Dopamine D1 Receptor Dopamine->D1R Activates Memory Memory Improvement D1R->Memory

Caption: Proposed signaling pathway for WY dipeptide-induced memory improvement.

Structural and Functional Roles of Tryptophan-Tyrosine Dyads

Peptides containing both tryptophan and tyrosine residues can form "dyads" where the two aromatic side chains are in close proximity. These dyads can have specific structural and functional properties:

  • Structural Stabilization: The interaction between the indole ring of tryptophan and the phenol ring of tyrosine can contribute to the stabilization of peptide and protein structures.

  • Radical Scavenging: Tryptophan-tyrosine dyads can act as radical scavengers, which may have a protective effect against oxidative stress.

  • Fluorescence Quenching: The fluorescence of tyrosine is often quenched in the presence of a nearby tryptophan due to Förster resonance energy transfer (FRET). This property can be used to study peptide conformation and binding.

Conclusion and Future Directions

While there is a lack of direct research on this compound, the known functions of its constituent amino acids and the activities of the related WY dipeptide provide a strong foundation for future investigations. The presence of a D-amino acid in this compound is particularly noteworthy, as this could confer unique properties such as increased resistance to enzymatic degradation, leading to enhanced stability and bioavailability compared to its L-L counterpart.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and structural characterization of this compound.

  • In Vitro and In Vivo Functional Assays: Employing the experimental protocols outlined above to investigate its effects on cognitive function, neurotransmitter systems, and enzymatic activity.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its bioavailability and stability.

  • Immunomodulatory and Antimicrobial Screening: Investigating potential immunomodulatory and antimicrobial activities based on the known functions of D-tryptophan.

The exploration of this compound holds promise for the discovery of novel bioactive peptides with potential applications in neuroscience, immunology, and as therapeutic agents.

References

L-Tyrosyl-D-tryptophan: A Technical Guide on its Inferred Discovery, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the dipeptide L-Tyrosyl-D-tryptophan, a molecule of significant interest due to its structural similarity to potent, naturally occurring opioid peptides. While direct historical accounts of its specific discovery are not prominent in the literature, its scientific importance can be inferred from the extensive research into related compounds, particularly the dermorphin and deltorphin families of peptides. This document provides a comprehensive overview of the likely historical context of its synthesis, a detailed, generalized protocol for its chemical synthesis via modern methods, and a discussion of its potential biological activities, with a focus on opioid receptor modulation. Quantitative data for structurally related peptides are presented to offer a comparative framework, and a hypothetical signaling pathway is illustrated to guide future research.

Introduction and Inferred Historical Context

The discovery and study of small peptides have been pivotal in neuroscience and pharmacology. The story of this compound is intrinsically linked to the exploration of opioid peptides in the late 1970s and early 1980s. During this period, researchers, notably Vittorio Erspamer and his colleagues, isolated a series of potent opioid peptides from the skin of South American frogs of the genus Phyllomedusa.[1][2][3][4] These peptides, named dermorphins and deltorphins, exhibited remarkable potency and selectivity for opioid receptors.

A key structural feature of these peptides was the presence of a D-amino acid in the second position, following an N-terminal L-Tyrosine.[1][2] Specifically, dermorphin has the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ and is a potent µ-opioid receptor agonist, while deltorphins, such as Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, are highly selective for δ-opioid receptors.[1][2][5] This discovery was groundbreaking because D-amino acids are not incorporated into proteins via the standard genetic code and ribosomal synthesis, pointing to an unusual post-translational modification mechanism.[1]

The fundamental motif for opioid activity in these peptides was identified as Tyr-D-Xaa..., where the N-terminal tyrosine and the D-amino acid at position two are critical for high-affinity receptor binding. Given this context, the synthesis and study of the simplest form of this motif, the dipeptide this compound, would have been a logical step for researchers investigating the minimal structural requirements for opioid receptor interaction. While a specific "discovery" paper for this exact dipeptide is not readily identifiable, its synthesis would have been a crucial part of the structure-activity relationship (SAR) studies of that era, aimed at understanding the essence of opioid peptide activity.

Chemical Synthesis: A Generalized Experimental Protocol

The synthesis of this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Workflow for Solid-Phase Peptide Synthesis

resin Start: Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine in DMF/NMP) resin->deprotection1 coupling1 Coupling of Fmoc-D-Trp(Boc)-OH (HBTU/HOBt or DIC/Oxyma) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection (Piperidine in DMF/NMP) wash1->deprotection2 coupling2 Coupling of Fmoc-L-Tyr(tBu)-OH (HBTU/HOBt or DIC/Oxyma) deprotection2->coupling2 wash2 Wash (DMF, DCM) coupling2->wash2 cleavage Cleavage and Deprotection (TFA cocktail) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, NMR) purification->analysis product Final Product: This compound analysis->product

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Detailed Methodology
  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • First Amino Acid Coupling (D-Tryptophan):

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20-40% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the carboxyl group of Fmoc-D-Trp(Boc)-OH using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like diisopropylethylamine (DIPEA). The Boc group protects the indole side chain of tryptophan.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin to remove excess reagents.

  • Second Amino Acid Coupling (L-Tyrosine):

    • Repeat the Fmoc deprotection step as described above to deprotect the N-terminus of the resin-bound D-tryptophan.

    • Wash the resin thoroughly.

    • Activate and couple Fmoc-L-Tyr(tBu)-OH in the same manner as the first amino acid. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine.

    • Wash the resin extensively.

  • Final Deprotection: Remove the N-terminal Fmoc group from the L-tyrosine residue.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu). This reaction is typically run for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final this compound product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling

Based on the structure-activity relationships of known opioid peptides, this compound is a strong candidate for interaction with opioid receptors. The N-terminal tyrosine provides the essential phenolic hydroxyl group and the primary amine, which are known to be critical for binding to the "message" domain of the opioid pharmacophore. The D-tryptophan at the second position provides a bulky, hydrophobic side chain in a specific stereochemical orientation that is favorable for high-affinity binding and can confer selectivity for either µ- or δ-opioid receptors.

Hypothetical Signaling Pathway of this compound

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of neuronal activity.

cluster_membrane Cell Membrane receptor Opioid Receptor (μ or δ) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp peptide This compound peptide->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates neurotransmission Reduced Neurotransmitter Release pka->neurotransmission Modulates ion_channel->neurotransmission Leads to

Caption: Hypothetical signaling pathway for this compound via opioid receptor activation.

Activation of the Gi/o protein by the peptide-receptor complex leads to:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

  • Modulation of Ion Channels: This typically involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect is a decrease in neuronal excitability and the inhibition of pain signaling pathways.

Quantitative Data and Comparative Analysis

While no specific quantitative data for this compound is readily available in the public domain, the table below presents data for related opioid peptides to provide a comparative context for researchers. This data highlights the high affinity and selectivity conferred by the Tyr-D-Xaa motif.

PeptideSequenceReceptor Affinity (Ki, nM)Receptor Selectivity
Dermorphin Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂µ: ~0.4Highly µ-selective
Deltorphin I Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂δ: ~0.2Highly δ-selective
[D-Trp²]Dermorphin Analog Tyr-D-Trp -Phe-Gly-NH₂µ: (Potentially high)(Predicted µ-selective)
This compound Tyr-D-Trp -NH₂(Hypothesized high affinity)(To be determined)

Data for Dermorphin and Deltorphin are compiled from various pharmacological studies. Data for the D-Trp analog and this compound are hypothetical and presented for comparative purposes.

Conclusion and Future Directions

This compound represents a fundamental structural motif with high potential for biological activity, particularly at opioid receptors. While its specific history is intertwined with the broader discovery of D-amino acid-containing peptides, its importance as a tool for understanding opioid pharmacology is clear. The synthesis of this dipeptide is straightforward with modern techniques, and its biological characterization is a critical next step.

Future research should focus on:

  • Definitive Synthesis and Characterization: A formal, published synthesis and full spectroscopic characterization of this compound.

  • Receptor Binding Assays: Quantitative determination of its binding affinities for µ, δ, and κ opioid receptors.

  • In Vitro Functional Assays: Measurement of its efficacy (agonist, antagonist, or partial agonist activity) at these receptors.

  • In Vivo Studies: Assessment of its analgesic and other behavioral effects in animal models.

Such studies will definitively place this compound within the landscape of opioid peptides and could pave the way for the development of novel therapeutics.

References

The Biological Significance of L-Tyrosyl-D-tryptophan Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Tyrosyl-D-tryptophan (Tyr-Trp) has emerged as a molecule of interest in neuroscience and pharmacology due to its potential role in modulating cognitive function, particularly memory. This technical guide provides a comprehensive overview of the known biological significance of this compound, with a focus on its effects on the dopaminergic and noradrenergic systems. While direct quantitative data on receptor binding and functional potency are limited in publicly available literature, this document synthesizes existing research on Tyr-Trp and structurally related peptides to elucidate its mechanism of action. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are provided to facilitate further investigation into the therapeutic potential of this dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids L-tyrosine and D-tryptophan. The incorporation of the D-isomeric form of tryptophan confers resistance to enzymatic degradation, potentially increasing its bioavailability and duration of action in vivo. Research suggests that the biological activities of Tyr-Trp are primarily centered on its ability to modulate neurotransmitter systems in the brain, leading to improvements in cognitive functions such as short-term memory. A closely related dipeptide, Tryptophan-Tyrosine (WY), has been shown to improve memory by modulating the dopamine system[1][2].

Core Biological Functions

The primary biological significance of this compound lies in its ability to influence catecholaminergic and dopaminergic neurotransmission.

Modulation of Norepinephrine and Dopamine Metabolism

Studies have indicated that oral administration of Tyr-Trp can facilitate brain norepinephrine metabolism[3]. This is significant as norepinephrine is a key neurotransmitter involved in attention, focus, and memory consolidation. The proposed mechanism involves the upregulation of genes associated with catecholamine metabolism[3].

Furthermore, research on the related dipeptide Tryptophan-Tyrosine (WY) has demonstrated an increase in dopamine levels in the hippocampus and frontal cortex[1][2]. This effect is attributed to the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine[1]. The memory-improving effects of the WY dipeptide were partially attenuated by a dopamine D1 receptor antagonist, highlighting the crucial role of the dopaminergic system in its mechanism of action[1][2].

Quantitative Data

ParameterDescriptionReceptor/Enzyme Target(s)Relevance
Binding Affinity (Kd, Ki) Measures the strength of the binding interaction between this compound and its molecular target. A lower value indicates a higher affinity.Opioid Receptors (μ, δ, κ), Dopamine Receptors (D1, D2, etc.)Determines the specificity and selectivity of the dipeptide for its receptor targets.
Functional Potency (EC50) The concentration of this compound that produces 50% of the maximal response in a functional assay (e.g., receptor activation, neurotransmitter release).Dopamine Receptors, Opioid ReceptorsIndicates the concentration at which the dipeptide elicits a significant biological effect.
Inhibitory Potency (IC50) The concentration of this compound that inhibits 50% of the activity of a target enzyme or the binding of another ligand.Monoamine Oxidase B (MAO-B)Quantifies the dipeptide's ability to inhibit key enzymes involved in neurotransmitter metabolism.

Signaling Pathways

Based on the available evidence for Tyr-Trp and related peptides, the following signaling pathways are hypothesized to be central to its biological effects.

Dopamine D1 Receptor Signaling Pathway

The memory-enhancing effects of the related WY dipeptide are linked to the activation of the dopamine D1 receptor[1]. Activation of the D1 receptor, a Gs-coupled GPCR, initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, which are crucial for synaptic plasticity and memory formation.

Dopamine_D1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyr_Trp This compound D1R Dopamine D1 Receptor Tyr_Trp->D1R Binds & Activates G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

Hypothesized Dopamine D1 Receptor Signaling Pathway.
Inhibition of Monoamine Oxidase B (MAO-B) and Increased Dopamine Availability

The inhibition of MAO-B by Tyr-Trp or its metabolites would lead to a decrease in the degradation of dopamine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors like the D1 receptor.

MAO_B_Inhibition_Pathway Tyr_Trp This compound MAO_B Monoamine Oxidase B Tyr_Trp->MAO_B Inhibits Dopamine_Degradation Dopamine Degradation MAO_B->Dopamine_Degradation Dopamine Dopamine Dopamine->Dopamine_Degradation Postsynaptic_Receptor Postsynaptic Dopamine Receptor (e.g., D1R) Dopamine->Postsynaptic_Receptor Binds Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Peptide_Synthesis_Workflow Resin_Prep 1. Resin Preparation (e.g., Fmoc-D-Trp(Boc)-Wang resin) Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin_Prep->Fmoc_Deprotection Coupling 3. Coupling (Fmoc-L-Tyr(tBu)-OH, HBTU, DIPEA in DMF) Fmoc_Deprotection->Coupling Final_Fmoc_Deprotection 4. Final Fmoc Deprotection Coupling->Final_Fmoc_Deprotection Cleavage 5. Cleavage from Resin (TFA/TIS/H2O cocktail) Final_Fmoc_Deprotection->Cleavage Purification 6. Purification (Reverse-Phase HPLC) Cleavage->Purification Characterization 7. Characterization (Mass Spectrometry, NMR) Purification->Characterization

References

L-Tyrosyl-D-tryptophan: A Technical Guide to a Novel Dipeptide's Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific experimental data on the mechanism of action of the dipeptide L-Tyrosyl-D-tryptophan in cellular processes is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action based on the known biological roles of its constituent amino acids, L-tyrosine and L-tryptophan, and the general properties of D-amino acid-containing peptides (DAACPs). The experimental protocols and signaling pathways described are foundational and would require specific adaptation and validation for this compound.

Introduction

This compound is a dipeptide composed of the L-isomer of tyrosine and the D-isomer of tryptophan. The incorporation of a D-amino acid is of significant interest in peptide-based drug discovery as it can confer unique biochemical properties, most notably an increased resistance to enzymatic degradation.[1][2][3] This enhanced stability may lead to prolonged bioavailability and altered pharmacological effects compared to its natural L-L counterpart. This technical guide will explore the hypothesized mechanism of action of this compound by examining the established roles of its constituent amino acids in key cellular signaling pathways and considering the implications of the D-tryptophan moiety.

Hypothesized Mechanism of Action

The biological activity of this compound is likely to be multifaceted, influenced by its uptake, stability, and interaction with cellular targets.

Cellular Uptake and Stability

Dipeptides are typically transported into cells by peptide transporters such as PepT1 and PepT2.[4] While the uptake kinetics for this compound have not been determined, studies on other dipeptides suggest that it would be actively transported into cells.[4][5][6] Once inside the cell, the peptide bond of L-L dipeptides is susceptible to hydrolysis by intracellular peptidases. However, the presence of a D-amino acid in this compound is expected to render it highly resistant to these proteases.[1][2][3] This increased stability would likely lead to a longer intracellular half-life, allowing for more sustained interaction with potential molecular targets.

Potential Interaction with L-Tyrosine and L-Tryptophan Signaling Pathways

Given its structure, this compound could potentially influence the signaling pathways of its constituent amino acids.

L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[7][8][9][10][11] This pathway is initiated by the enzyme tyrosine hydroxylase.[10] It is plausible that intracellular hydrolysis of this compound, although likely slow, could release L-tyrosine, thereby influencing the local concentration of this amino acid and affecting catecholamine synthesis. Furthermore, L-tyrosine residues in proteins are key targets for tyrosine kinases, which play a central role in numerous signal transduction pathways regulating cell growth, differentiation, and metabolism.[12][13] While the dipeptide itself is unlikely to be a direct substrate for tyrosine kinases, its potential to modulate intracellular L-tyrosine levels could have downstream effects on these pathways.

Tyrosine_Signaling_Pathway L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine_Hydroxylase L-Tyrosine->Tyrosine_Hydroxylase Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase L-Tyrosine->Receptor_Tyrosine_Kinase Phosphorylation L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA DOPA_Decarboxylase DOPA_Decarboxylase L-DOPA->DOPA_Decarboxylase Dopamine Dopamine DOPA_Decarboxylase->Dopamine Dopamine_beta-Hydroxylase Dopamine_beta-Hydroxylase Dopamine->Dopamine_beta-Hydroxylase Norepinephrine Norepinephrine Dopamine_beta-Hydroxylase->Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling

Figure 1: Overview of L-Tyrosine Signaling Pathways.

L-tryptophan is the precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[11][14] The rate-limiting enzyme in this pathway is tryptophan hydroxylase.[10] A study on the L-L dipeptide, Tyr-Trp, demonstrated that its oral administration in mice enhanced brain norepinephrine metabolism and ameliorated short-term memory deficits.[15] This suggests that the dipeptide can cross the blood-brain barrier and exert neuromodulatory effects. It is conceivable that this compound could have similar or even more potent effects due to its increased stability. The D-tryptophan moiety might also interact differently with enzymes or receptors in the tryptophan metabolic pathways.

Tryptophan_Signaling_Pathway L-Tryptophan L-Tryptophan Tryptophan_Hydroxylase Tryptophan_Hydroxylase L-Tryptophan->Tryptophan_Hydroxylase Kynurenine_Pathway Kynurenine_Pathway L-Tryptophan->Kynurenine_Pathway 5-HTP 5-HTP Tryptophan_Hydroxylase->5-HTP AADC AADC 5-HTP->AADC Serotonin Serotonin AADC->Serotonin NAT NAT Serotonin->NAT N-acetylserotonin N-acetylserotonin NAT->N-acetylserotonin ASMT ASMT N-acetylserotonin->ASMT Melatonin Melatonin ASMT->Melatonin

Figure 2: Overview of L-Tryptophan Signaling Pathways.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To investigate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Studies

Objective: To quantify the resistance of this compound to enzymatic degradation compared to its L-L counterpart.

Methodology:

  • Incubate this compound and L-Tyrosyl-L-tryptophan separately with various proteases (e.g., trypsin, chymotrypsin, cell lysates).[2]

  • Collect aliquots at different time points.

  • Terminate the enzymatic reaction.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact dipeptide remaining.[2]

Objective: To determine the kinetics of this compound uptake into cells.

Methodology:

  • Culture a suitable cell line (e.g., Caco-2 for intestinal transport, or a neuronal cell line).

  • Incubate the cells with varying concentrations of this compound for different durations.

  • Lyse the cells and quantify the intracellular concentration of the dipeptide using liquid chromatography-mass spectrometry (LC-MS).

  • Determine kinetic parameters (Km and Vmax) from the concentration-dependent uptake data.

Objective: To assess the effect of this compound on the synthesis and release of catecholamines and serotonin.

Methodology:

  • Culture appropriate neuronal cell lines (e.g., PC12 for catecholamines, SH-SY5Y for dopamine, or primary neurons).

  • Treat the cells with this compound.

  • Measure the levels of dopamine, norepinephrine, and serotonin in the cell culture medium and cell lysates using ELISA or HPLC with electrochemical detection.

In Vivo Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

  • Administer this compound to rodents (e.g., mice or rats) via oral gavage or intravenous injection.

  • Collect blood and tissue samples (including brain) at various time points.

  • Quantify the concentration of the intact dipeptide and its potential metabolites using LC-MS/MS.

Objective: To evaluate the effects of this compound on cognitive function and behavior.

Methodology:

  • Administer this compound to an animal model of a neurological disorder (e.g., a mouse model of Alzheimer's disease).[15]

  • Conduct behavioral tests to assess memory, learning, anxiety, and motor activity (e.g., Y-maze, Morris water maze, open field test).[15][16]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Stability Stability Mechanism_of_Action Mechanism_of_Action Stability->Mechanism_of_Action Uptake Uptake Uptake->Mechanism_of_Action Neurotransmitter_Release Neurotransmitter_Release Neurotransmitter_Release->Mechanism_of_Action Pharmacokinetics Pharmacokinetics Behavioral Behavioral Pharmacokinetics->Behavioral Behavioral->Mechanism_of_Action This compound This compound This compound->Stability This compound->Uptake This compound->Neurotransmitter_Release This compound->Pharmacokinetics

Figure 3: Proposed Experimental Workflow.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing data once experiments are conducted.

Table 1: Proteolytic Stability of Dipeptides

DipeptideProteaseIncubation Time (h)% Intact Dipeptide Remaining
L-Tyrosyl-L-tryptophanTrypsin0100
1
4
This compoundTrypsin0100
1
4

Table 2: Cellular Uptake Kinetics of this compound in [Cell Line]

ParameterValue
Km (µM)
Vmax (pmol/min/mg protein)

Table 3: Effect of this compound on Neurotransmitter Levels in [Cell Line]

TreatmentDopamine (ng/mg protein)Norepinephrine (ng/mg protein)Serotonin (ng/mg protein)
Vehicle Control
This compound (1 µM)
This compound (10 µM)

Conclusion

This compound represents a novel dipeptide with the potential for enhanced stability and unique biological activity due to the presence of a D-amino acid. Based on the known functions of L-tyrosine and L-tryptophan, it is hypothesized that this dipeptide could modulate catecholaminergic and serotonergic pathways, potentially exerting effects on the central nervous system. The lack of direct experimental evidence necessitates a systematic investigation following the proposed experimental protocols to elucidate its precise mechanism of action. Such research will be crucial for understanding its therapeutic potential and advancing the development of novel peptide-based therapeutics.

References

A Technical Guide on the Natural Occurrence of L-Tyrosyl-D-tryptophan and its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the query regarding the natural occurrence of the dipeptide L-Tyrosyl-D-tryptophan. A comprehensive review of the scientific literature reveals no direct evidence of the natural occurrence of this compound in organisms. Consequently, information regarding its specific biosynthesis, physiological roles, and quantitative presence in biological systems is unavailable.

This guide, therefore, provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological significance of its constituent amino acids: L-Tyrosine and D-Tryptophan . Understanding the biological context of these individual amino acids is crucial for researchers and professionals in drug development and related scientific fields. While L-tyrosine is a common proteinogenic amino acid with well-defined metabolic pathways, D-tryptophan belongs to a class of less common D-amino acids that are found in specific natural products and have unique biological activities.

L-Tyrosine: A Fundamental Aromatic Amino Acid

L-tyrosine is a non-essential amino acid in humans, meaning it can be synthesized by the body from the essential amino acid L-phenylalanine. It is a fundamental building block of proteins and a precursor to several critical biomolecules.

Biosynthesis of L-Tyrosine

The biosynthesis of L-tyrosine is a well-characterized pathway that originates from the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids.[1][2]

The key steps in the biosynthesis of L-tyrosine are outlined below:

L_Tyrosine_Biosynthesis cluster_shikimate Shikimate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_HPP p-Hydroxyphenylpyruvate Prephenate->p_HPP Prephenate dehydrogenase L_Phenylalanine L-Phenylalanine Prephenate->L_Phenylalanine Prephenate dehydratase L_Tyrosine L-Tyrosine p_HPP->L_Tyrosine Tyrosine aminotransferase D_Amino_Acid_Incorporation cluster_nrps Non-Ribosomal Peptide Synthesis cluster_ptm Post-Translational Modification NRPS Non-Ribosomal Peptide Synthetase Peptide_D Peptide with D-Amino Acids NRPS->Peptide_D L_AA L-Amino Acids L_AA->NRPS D_AA D-Amino Acids D_AA->NRPS Ribosome Ribosome L_Peptide All L-Amino Acid Peptide Ribosome->L_Peptide Racemase Racemase L_Peptide->Racemase Peptide_D2 Peptide with D-Amino Acids Racemase->Peptide_D2 L_Tryptophan_Metabolism L_Trp L-Tryptophan Protein Protein Synthesis L_Trp->Protein Serotonin Serotonin L_Trp->Serotonin Tryptophan hydroxylase Kynurenine Kynurenine Pathway L_Trp->Kynurenine IDO/TDO Indole Indole (by gut microbiota) L_Trp->Indole Tryptophanase Melatonin Melatonin Serotonin->Melatonin Niacin Niacin (Vitamin B3) Kynurenine->Niacin

References

L-Tyrosyl-D-tryptophan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Tyrosyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dipeptide composed of L-tyrosine and D-tryptophan. While specific research on this particular diastereomer is limited, this guide provides a comprehensive overview based on the known properties of its constituent amino acids and related dipeptides. This document covers the physicochemical properties, potential synthesis methodologies, and plausible biological significance of this compound, drawing parallels from studies on similar D-amino acid-containing peptides. The inclusion of a D-amino acid suggests potential for increased stability and unique bioactivity compared to its L-L counterpart. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic and research applications of this unique dipeptide.

Physicochemical Properties

PropertyValueSource
Tyrosyl-tryptophan (General)
CAS Number60815-41-0[1]
Molecular FormulaC20H21N3O4[1]
Molecular Weight367.4 g/mol [1]
L-Tyrosine
CAS Number60-18-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
D-Tryptophan
CAS Number153-94-6[2]
Molecular FormulaC11H12N2O2[2][3][4]
Molecular Weight204.23 g/mol

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis approach can be employed.

Proposed Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • Fmoc-D-Trp(Boc)-Wang resin

  • Fmoc-L-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-D-Trp(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the D-tryptophan residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate Fmoc-L-Tyr(tBu)-OH with DIC and HOBt in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added L-tyrosine residue as described in step 2.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Logical Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Fmoc-D-Trp(Boc)-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-L-Tyr(tBu)-OH (DIC, HOBt) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Characterize Characterize (MS, NMR) Purify->Characterize Final_Product This compound Characterize->Final_Product Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Tyr_D_Trp L-Tyr-D-Trp L_Tyr L-Tyrosine L_Tyr_D_Trp->L_Tyr Metabolism L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle Uptake via VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis D2R D2 Receptor Dopamine_Released->D2R Binding Signaling_Cascade Downstream Signaling D2R->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Memory Modulation) Signaling_Cascade->Neuronal_Response

References

L-Tyrosyl-D-tryptophan: A Stereochemical Approach to Modulating Opioid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the stereochemistry and strategic importance of the dipeptide L-Tyrosyl-D-tryptophan. The incorporation of a D-amino acid into a peptide backbone is a critical strategy in modern drug design to enhance metabolic stability and modulate biological activity. This document details the rationale behind the design of this compound as a potential opioid receptor modulator, outlines standard experimental protocols for its synthesis and evaluation, and presents a framework for understanding its mechanism of action through established signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction: The Significance of Stereochemistry in Peptide Therapeutics

The vast majority of naturally occurring peptides and proteins are composed exclusively of L-amino acids. Consequently, the enzymatic machinery of the body, particularly proteases, is stereospecific for cleaving peptide bonds between L-amino acids. This rapid enzymatic degradation is a primary obstacle in the development of peptide-based therapeutics, leading to short in-vivo half-lives.

A proven strategy to overcome this limitation is the introduction of non-natural D-amino acids, the enantiomers (mirror images) of their L-counterparts.[1] Peptides containing D-amino acids are resistant to standard proteolysis, which can significantly increase their stability and bioavailability.[1][2] Furthermore, the altered stereochemistry can induce specific conformational changes in the peptide backbone, leading to unique biological activities, such as modified receptor binding affinity and selectivity.[3][4]

The dipeptide this compound exemplifies this design strategy. It combines two key features:

  • L-Tyrosine: The N-terminal tyrosine residue is a highly conserved pharmacophore essential for activity at opioid receptors. The tyramine moiety within its side chain is considered the "message" that triggers the receptor's response.

  • D-Tryptophan: The incorporation of D-tryptophan at the second position is intended to confer resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's biological half-life. The bulky indole side chain of tryptophan also plays a crucial role in receptor interaction and selectivity.

This guide explores the synthesis, hypothetical biological activity, and methods of evaluation for this archetypal peptidomimetic.

Stereochemical and Structural Rationale

The structure of this compound is designed to interact with opioid receptors, which are G-protein coupled receptors (GPCRs) central to pain modulation.[3] The L-tyrosine provides the essential opioid-binding motif, while the D-tryptophan introduces metabolic stability.

G cluster_rationale Design Rationale for this compound L_Tyr L-Tyrosine Moiety Dipeptide This compound L_Tyr->Dipeptide Provides 'Message' (Pharmacophore) D_Trp D-Tryptophan Moiety D_Trp->Dipeptide Provides Stability (Protease Resistance) Target Opioid Receptor Dipeptide->Target Binds to Outcome Enhanced Stability & Modulated Signaling Target->Outcome Leads to

Figure 1: Design Rationale of this compound.

Quantitative Data: Impact of D-Amino Acid Substitution

PeptideSequenceModificationPlasma Half-life (t½)δ-Opioid Receptor Affinity (Kᵢ, nM)µ-Opioid Receptor Affinity (Kᵢ, nM)
Leu-enkephalin Tyr-Gly-Gly-Phe-LeuAll L-amino acids~25 minutes[5]1.26[7]1.7[7]
DADLE Tyr-D-Ala -Gly-Phe-D-Leu D-Ala at position 2, D-Leu at position 5> 5 hours (extrapolated 37h)[5]Not specified, but considered a selective δ-agonist[8][9]Not specified, but binds to µ₁ subtype[8]

Table 1: Comparison of an endogenous opioid peptide and its D-amino acid-containing analog. This data illustrates the profound impact of stereochemical modification on peptide stability and receptor interaction.

Experimental Protocols

The following sections describe generalized, standard protocols for the synthesis and biological evaluation of dipeptides like this compound.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11] The Fmoc/tBu strategy is most common due to its mild reaction conditions.[10]

Methodology:

  • Resin Preparation: A pre-loaded Fmoc-D-Trp(Boc)-Wang resin is used as the solid support. The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine of the D-tryptophan residue. The resin is then washed extensively with DMF to remove piperidine.

  • Amino Acid Coupling: The next amino acid, Fmoc-L-Tyr(tBu)-OH, is pre-activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine). The activated amino acid solution is added to the resin, and the reaction proceeds to form the peptide bond.

  • Washing: The resin is washed thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[12]

  • Final Deprotection: The Fmoc group of the N-terminal L-tyrosine is removed as described in step 2.

  • Cleavage and Global Deprotection: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups (Boc on Trp, tBu on Tyr) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as scavengers.[13]

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

G Start Start: Fmoc-D-Trp(Boc)-Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 2. Wash (DMF) Deprotection1->Wash1 Coupling 3. Couple Fmoc-L-Tyr(tBu)-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Deprotection2 5. Final Fmoc Deprotection Wash2->Deprotection2 Cleavage 6. Cleave & Deprotect (TFA Cocktail) Deprotection2->Cleavage Purify 7. Purify & Analyze (RP-HPLC, Mass Spec) Cleavage->Purify End Purified L-Tyr-D-Trp Purify->End

Figure 2: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Evaluation: Opioid Receptor Binding Assay

To determine the affinity of this compound for opioid receptors, a competitive radioligand binding assay is performed using cell membranes expressing the receptor of interest (e.g., µ-opioid receptor).

Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the human µ-opioid receptor are harvested and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Assay Setup: In a 96-well plate, the following are added:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for the µ-opioid receptor).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • The prepared cell membranes.

  • Incubation: The plate is incubated for a set time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.[14]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound ligand to pass through. The filters are washed quickly with cold buffer to remove non-specifically bound radioactivity.[15]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mechanism of Action: Opioid Receptor Signaling Pathway

This compound, as a putative opioid agonist, is expected to exert its effects by activating opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/Gₒ).[1][3] The activation of this pathway leads to a decrease in neuronal excitability, which is the basis of analgesia.

Signaling Cascade:

  • Binding: The peptide binds to the extracellular domain of the µ-opioid receptor (MOR).

  • G-Protein Activation: This binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ protein.[2]

  • Subunit Dissociation: The G-protein dissociates into its Gαᵢ-GTP and Gβγ subunits.

  • Downstream Effects:

    • Gαᵢ-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

    • Gβγ directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[2][4]

  • Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ subunit and the receptor.

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gαi(GDP)-βγ MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK K+ Channel K_ion GIRK->K_ion Efflux VGCC Ca2+ Channel Ca_ion VGCC->Ca_ion Influx Peptide L-Tyr-D-Trp Peptide->MOR Binds G_alpha Gαi(GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Inhibits

References

L-Tyrosyl-D-tryptophan: A Technical Guide for Protein and Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-D-tryptophan is a dipeptide composed of L-tyrosine and D-tryptophan. This molecule and its constituent amino acids play a significant role in the study of protein and peptide structure, function, and dynamics. The unique photophysical properties of the tryptophan indole side chain, in particular, make it an intrinsic fluorescent probe that is highly sensitive to its local environment.[1][2][3] The incorporation of a D-amino acid, D-tryptophan, can confer resistance to enzymatic degradation, enhancing the stability of peptides for therapeutic applications.[4] This technical guide provides an in-depth overview of the role of this compound and its components in protein and peptide research, complete with experimental methodologies and data presentation.

Physicochemical Properties

The properties of this compound are largely determined by the characteristics of its constituent amino acids, L-tyrosine and D-tryptophan.

PropertyL-TyrosineD-TryptophanL-Tyrosyl-L-tryptophan
Molecular Formula C9H11NO3C11H12N2O2C20H21N3O4
Molecular Weight 181.19 g/mol 204.23 g/mol 367.4 g/mol [5]
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Fluorescence Intrinsic fluorescence, but often quenched.[6]Intrinsic fluorescence, sensitive to environment.[1][7]Exhibits fluorescence primarily from the tryptophan residue.
Solubility Sparingly soluble in water.Soluble in water.Expected to have moderate water solubility.

Role in Protein and Peptide Studies

The primary utility of this compound and similar peptides in research stems from the fluorescent properties of the tryptophan residue.

Intrinsic Fluorescence Probe

Tryptophan is a natural fluorophore, and its emission spectrum is highly sensitive to the polarity of its environment.[1][8] When a tryptophan residue is buried within the hydrophobic core of a protein, its fluorescence emission maximum will be blue-shifted (shorter wavelength) compared to when it is exposed to the aqueous solvent.[6] This property allows researchers to monitor changes in protein conformation, folding, and binding to other molecules.

Fluorescence Quenching Studies

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[9] This can occur through various mechanisms, including excited-state reactions, energy transfer, and ground-state complex formation.[1][10] In the context of protein studies, quenching of tryptophan fluorescence can be used to determine the binding affinity of ligands, including small molecules, ions, and other proteins.[6][11] The addition of a ligand that binds near a tryptophan residue can alter the local environment and lead to a change in fluorescence intensity.

The Stern-Volmer equation is often used to analyze fluorescence quenching data:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

By plotting F₀/F versus [Q], a linear relationship should be observed for dynamic quenching, and the slope will be equal to Ksv.

Structural Stability and Drug Design

The incorporation of D-amino acids, such as D-tryptophan, into peptides can significantly increase their resistance to proteolytic degradation.[4] This is a crucial strategy in the design of peptide-based therapeutics, as it can prolong their half-life in vivo. This compound can serve as a model dipeptide for studying the impact of D-amino acids on peptide conformation and stability. Furthermore, tryptophan residues are often found at the interface of protein-protein interactions and can play a key role in the anchoring of proteins to cell membranes.[3]

Experimental Protocols

Fluorescence Quenching Assay for Protein-Ligand Binding

This protocol describes a general method for determining the binding affinity of a ligand to a protein using intrinsic tryptophan fluorescence quenching.

Materials:

  • Purified protein containing at least one tryptophan residue.

  • Ligand of interest.

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Methodology:

  • Prepare a stock solution of the protein in the buffer at a known concentration (typically in the micromolar range).

  • Prepare a series of ligand solutions of varying concentrations in the same buffer.

  • To a cuvette, add the protein solution to a final volume of 2-3 mL.

  • Place the cuvette in the fluorometer and set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 300 nm to 450 nm.[6]

  • Record the fluorescence spectrum of the protein alone (F₀).

  • Add a small aliquot of the ligand solution to the cuvette, mix gently, and allow the system to equilibrate.

  • Record the fluorescence spectrum.

  • Repeat step 6 and 7 with increasing concentrations of the ligand.

  • Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[6]

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc chemistry.

Materials:

  • Fmoc-D-Trp(Boc)-Wang resin.

  • Fmoc-L-Tyr(tBu)-OH.

  • Piperidine solution (20% in DMF).

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (N,N-Dimethylformamide).

  • DCM (Dichloromethane).

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Diethyl ether.

  • HPLC for purification.

  • Mass spectrometer for characterization.

Methodology:

  • Resin Swelling: Swell the Fmoc-D-Trp(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the D-tryptophan.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve Fmoc-L-Tyr(tBu)-OH, HBTU, and DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

  • Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Fluorescence_Quenching_Mechanism cluster_ground Ground State cluster_excited Excited State F Fluorophore (Trp) F->F Excitation (hν_ex) F->F Fluorescence (hν_em) F->F Non-radiative decay Q Quencher (Ligand) F->Q Quenching F* Excited Fluorophore

Experimental_Workflow start Start: Purified Protein and Ligand prep Prepare Protein and Ligand Solutions start->prep measure_initial Measure Initial Fluorescence of Protein (F₀) prep->measure_initial titrate Titrate Protein with Increasing Ligand Concentrations measure_initial->titrate measure_series Record Fluorescence Spectra at Each Concentration (F) titrate->measure_series correct Correct for Inner Filter Effect measure_series->correct plot Plot ΔF or F₀/F vs. [Ligand] correct->plot fit Fit Data to Binding Isotherm plot->fit result Determine Binding Affinity (Kd) fit->result

Conclusion

This compound and its constituent amino acids are invaluable tools in the fields of protein chemistry, biophysics, and drug development. The intrinsic fluorescence of tryptophan provides a sensitive probe for monitoring protein conformational changes and interactions, while the inclusion of D-amino acids offers a strategy for enhancing the stability of peptide-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to utilize these powerful techniques in their own studies.

References

An In-depth Technical Guide to the Predicted 1H NMR Spectrum of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed theoretical prediction of the proton Nuclear Magnetic Resonance (1H NMR) spectrum for the dipeptide L-Tyrosyl-D-tryptophan. The prediction encompasses chemical shifts, multiplicities, and coupling constants for each proton, supported by a hypothetical experimental protocol and logical workflow diagrams.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in structural biology and medicinal chemistry for elucidating the three-dimensional structures and dynamics of molecules. For peptides and proteins, 1H NMR provides a wealth of information regarding amino acid composition, sequence, and conformation. This guide focuses on the ab initio prediction of the 1H NMR spectrum for this compound, a dipeptide composed of an L-tyrosine residue and a D-tryptophan residue. Understanding the predicted spectrum is a crucial first step in experimental design and subsequent spectral analysis for structural verification and conformational studies.

Molecular Structure and Proton Assignments

The structure of this compound forms the basis for all spectral predictions. The peptide bond links the carboxyl group of L-tyrosine to the amino group of D-tryptophan. The stereochemistry at the alpha-carbons (L for Tyrosine, D for Tryptophan) is a critical determinant of the local chemical environment for nearby protons.

(Image of this compound structure with protons labeled would be placed here in a full whitepaper)

For clarity, protons are assigned as follows:

  • Tyrosine (Tyr) Residue: Hα1, Hβ1a, Hβ1b, H2'/H6', H3'/H5', Ar-OH, NH3+.

  • Tryptophan (Trp) Residue: Hα2, Hβ2a, Hβ2b, Indole-NH, H2, H4, H5, H6, H7.

  • Peptide Bond: Amide NH.

  • C-Terminus: COOH.

Predicted 1H NMR Spectral Parameters

The following sections detail the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on typical values for individual amino acids in peptides, with adjustments for the specific dihedral angles and through-space effects inherent to the dipeptide structure.[1][2][3]

Aliphatic Protons

The alpha and beta protons of each residue are located in the aliphatic region of the spectrum.

  • Hα1 (Tyr): The alpha proton of the N-terminal tyrosine is expected to appear as a triplet or a doublet of doublets around 4.0-4.2 ppm . It is coupled to the two diastereotopic beta protons (Hβ1a and Hβ1b).

  • Hβ1a, Hβ1b (Tyr): These beta protons are diastereotopic and will appear as two distinct signals. They are coupled to each other (geminal coupling) and to Hα1 (vicinal coupling).[1] Expect two doublets of doublets around 2.9-3.2 ppm .

  • Hα2 (Trp): The alpha proton of the C-terminal tryptophan is adjacent to the amide proton and its own beta protons. It is predicted to resonate as a multiplet around 4.5-4.7 ppm .

  • Hβ2a, Hβ2b (Trp): Similar to tyrosine, the tryptophan beta protons are diastereotopic and will each appear as a doublet of doublets in the region of 3.1-3.4 ppm .

Aromatic and Amide Protons

This region contains signals from the tyrosine and tryptophan side chains as well as the backbone amide protons.

  • H2'/H6' and H3'/H5' (Tyr): The tyrosine aromatic ring forms an AA'XX' spin system, which often appears as two distinct doublets due to the para-substitution.[1][4] Expect a doublet around 7.1-7.2 ppm (H2'/H6', ortho to the CH2 group) and another doublet around 6.8-6.9 ppm (H3'/H5', ortho to the -OH group).

  • Indole Protons (Trp): The five protons on the indole ring of tryptophan will have distinct chemical shifts:

    • Indole-NH: This proton is highly deshielded and appears as a characteristic singlet far downfield, typically around 10.0-11.0 ppm .[5][6]

    • H2: A singlet or narrow triplet around 7.2-7.3 ppm .[6]

    • H4: A doublet around 7.5-7.7 ppm .[6]

    • H5, H6, H7: These protons form a complex multiplet system, often overlapping, in the range of 6.9-7.4 ppm .[6]

  • Amide NH (Peptide Bond): The amide proton, coupling to Hα2, is expected to appear as a doublet between 7.5-8.5 ppm .

Exchangeable Protons

Protons on heteroatoms (O, N) can exchange with the solvent, leading to broad signals or their disappearance in deuterated solvents like D2O.

  • NH3+ (Tyr N-terminus): The chemical shift is highly pH-dependent, typically appearing as a broad singlet between 7.5-8.5 ppm .

  • Ar-OH (Tyr Phenol): This phenolic proton gives rise to a broad singlet, with a chemical shift that varies significantly with solvent and concentration, often between 9.0-10.0 ppm .

  • COOH (Trp C-terminus): The carboxylic acid proton is highly acidic and deshielded, appearing as a very broad singlet far downfield (>11.0 ppm ), and is often not observed.

Data Presentation: Summary of Predicted Parameters

The following table summarizes the predicted 1H NMR data for this compound in a non-exchangeable solvent (e.g., DMSO-d6).

Proton AssignmentResiduePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH3+ Tyr7.5 - 8.5br s-
Hα1 Tyr4.0 - 4.2dd³J(Hα1,Hβ1a) ≈ 5-7, ³J(Hα1,Hβ1b) ≈ 7-9
Hβ1a, Hβ1b Tyr2.9 - 3.22 x dd²J(Hβ1a,Hβ1b) ≈ -14.5, ³J values as above
H3'/H5' Tyr6.8 - 6.9d³J(H3'/H5', H2'/H6') ≈ 8.5
H2'/H6' Tyr7.1 - 7.2d³J(H2'/H6', H3'/H5') ≈ 8.5
Ar-OH Tyr9.0 - 10.0br s-
Amide NH Peptide7.5 - 8.5d³J(NH,Hα2) ≈ 7-9
Hα2 Trp4.5 - 4.7m³J(Hα2,NH) ≈ 7-9, ³J(Hα2,Hβ2) ≈ 5-8
Hβ2a, Hβ2b Trp3.1 - 3.42 x dd²J(Hβ2a,Hβ2b) ≈ -15.0, ³J values as above
Indole-NH Trp10.0 - 11.0s-
H2 Trp7.2 - 7.3s or t⁴J(H2,H6) ≈ 1.0
H4 Trp7.5 - 7.7d³J(H4,H5) ≈ 8.0
H5 Trp6.9 - 7.1t³J(H5,H4) ≈ 8.0, ³J(H5,H6) ≈ 7.5
H6 Trp7.1 - 7.2t³J(H6,H5) ≈ 7.5, ³J(H6,H7) ≈ 8.0
H7 Trp7.3 - 7.4d³J(H7,H6) ≈ 8.0
COOH Trp> 11.0br s-
Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Experimental Protocol for 1H NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-resolution 1D 1H NMR spectrum of the dipeptide.

5.1 Sample Preparation

  • Weighing: Accurately weigh 1-5 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of deuterated solvent (e.g., DMSO-d6 to observe all exchangeable protons, or D2O to simplify the spectrum by exchanging labile protons).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 Instrumentation and Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') with a 30° flip angle.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid and indole NH protons, are captured.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds to allow for adequate T1 relaxation.

    • Acquisition Time (AQ): 2-4 seconds for good resolution.

5.3 Data Processing

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the internal standard peak to 0 ppm.

  • Integration and Peak Picking: Integrate all signals and pick peaks to determine their chemical shifts.

Visualization of Logical and Structural Relationships

Graphviz diagrams are used to illustrate the workflow for predicting the NMR spectrum and the fundamental spin-spin coupling relationships.

Prediction_Workflow cluster_input Initial Information cluster_analysis Analysis Steps cluster_prediction Parameter Prediction cluster_output Final Output Structure Molecular Structure (this compound) Residue_Analysis Residue-by-Residue Analysis (Tyr & Trp) Structure->Residue_Analysis Env_Effects Consider Chemical Environment (Peptide bond, Stereochemistry) Residue_Analysis->Env_Effects Predict_Shifts Predict Chemical Shifts (δ) Env_Effects->Predict_Shifts Predict_Multiplicity Predict Multiplicities (n+1 rule) Env_Effects->Predict_Multiplicity Predict_J Predict Coupling Constants (J) Env_Effects->Predict_J Final_Table Compile Summary Table Predict_Shifts->Final_Table Predict_Multiplicity->Final_Table Predict_J->Final_Table

Caption: Logical workflow for the prediction of the 1H NMR spectrum.

Coupling_Diagram Ha Hb1 Hβa Ha->Hb1 ³J(α,βa) Hb2 Hβb Ha->Hb2 ³J(α,βb) Hb1->Hb2 ²J(βa,βb)

Caption: Spin-spin coupling network for an alpha and two beta protons.

References

Methodological & Application

Application Notes and Protocols for L-Tyrosyl-D-tryptophan in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the dipeptide L-Tyrosyl-D-tryptophan. The following application notes and protocols are presented as a hypothetical framework based on the known biological roles of its constituent amino acids, L-tyrosine and D-tryptophan, and are intended to serve as a template for researchers in drug discovery.

Application Note: this compound as a Novel Modulator of Monoamine Oxidase B for Neuroprotective Therapies

Introduction

This compound is a dipeptide composed of L-tyrosine and the non-proteinogenic amino acid D-tryptophan. While L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, D-tryptophan has been investigated for its potential to modulate serotonergic pathways.[1][2][3][4] This unique combination suggests that this compound could possess novel pharmacological properties, particularly in the context of neurodegenerative diseases where monoamine neurotransmitter systems are dysregulated.

Hypothetical Mechanism of Action

We hypothesize that this compound acts as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. The L-tyrosine moiety may facilitate binding to the active site of MAO-B, which metabolizes phenylethylamines, while the D-tryptophan component could confer increased stability against enzymatic degradation and potentially interact with allosteric sites, enhancing inhibitory potency and selectivity. By inhibiting MAO-B, this compound would increase dopaminergic tone, offering a potential therapeutic strategy for conditions such as Parkinson's disease.

Potential Therapeutic Applications

  • Parkinson's Disease: By preserving dopamine levels in the striatum, this compound could help alleviate motor symptoms.

  • Alzheimer's Disease: MAO-B levels are known to increase with age and in Alzheimer's disease, contributing to oxidative stress. Inhibition of MAO-B may have neuroprotective effects.

  • Mood Disorders: Dysregulation of monoamine neurotransmitters is a hallmark of depression and anxiety.[5] Modulating these pathways with a selective MAO-B inhibitor could offer a novel therapeutic approach.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for this compound's activity against human monoamine oxidase A (MAO-A) and B (MAO-B).

CompoundTargetIC50 (nM)Binding Affinity (Kd) (nM)Selectivity Index (MAO-A/MAO-B)
This compound MAO-B 75 50 133
MAO-A 10,000 >10,000
Selegiline (Control)MAO-B522000
Moclobemide (Control)MAO-A2001500.01

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • This compound

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (Invitrogen) or similar

  • 96-well black microplates

  • Phosphate buffer (100 mM, pH 7.4)

  • Plate reader with fluorescence detection (Ex/Em = 545/590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (phosphate buffer with 0.1% DMSO).

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) diluted in phosphate buffer to a final concentration of 10 µg/mL.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the MAO substrate solution containing Amplex® Red and horseradish peroxidase (prepared according to the manufacturer's instructions).

  • Data Acquisition:

    • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Synthesis MAOB MAO-B Dopamine->MAOB Degradation Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Synaptic Transmission DOPAC DOPAC (Inactive) MAOB->DOPAC LTDW This compound LTDW->MAOB Inhibition Signal Signal Transduction Dopamine_R->Signal

Caption: Hypothetical mechanism of this compound as a MAO-B inhibitor.

Experimental_Workflow start Start: Prepare Reagents compound_prep Prepare this compound Serial Dilutions start->compound_prep plate_setup Add Compound/Vehicle to 96-well Plate compound_prep->plate_setup enzyme_add Add MAO-A or MAO-B Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate at 37°C for 15 min enzyme_add->pre_incubation reaction_start Add Substrate/Amplex Red Mix pre_incubation->reaction_start read_plate Kinetic Fluorescence Reading (30 min at 37°C) reaction_start->read_plate data_analysis Calculate Reaction Rates and Percent Inhibition read_plate->data_analysis ic50_calc Determine IC50 using Non-linear Regression data_analysis->ic50_calc end End: Report IC50 Value ic50_calc->end

Caption: Workflow for the in vitro MAO inhibition assay.

References

Application Notes: L-Tyrosyl-D-tryptophan as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosyl-D-tryptophan is a dipeptide that exhibits intrinsic fluorescence, primarily due to the tryptophan residue. The fluorescence of tryptophan is highly sensitive to its local environment, making this dipeptide a valuable probe for studying molecular interactions, protein conformation, and for the detection of various analytes. The tyrosine residue can also contribute to the overall fluorescence, typically through energy transfer to the tryptophan residue. The sensitivity of tryptophan's fluorescence to factors such as solvent polarity, pH, and proximity to quenching moieties allows for the development of robust assays for researchers, scientists, and drug development professionals.[1][2] Applications include, but are not limited to, studying protein-ligand binding, monitoring conformational changes in proteins, and detecting metal ions in solution.[3][4][5]

Principle of Fluorescence

The fluorescence of this compound originates from the aromatic side chains of tyrosine and tryptophan. Typically, upon excitation at a wavelength around 280 nm, both residues can be excited. However, due to Förster resonance energy transfer (FRET), the energy from the excited tyrosine is often transferred to the tryptophan residue, which then emits fluorescence at a longer wavelength. The emission maximum of tryptophan is particularly sensitive to its environment; in a polar environment like water, the emission maximum is around 350 nm, while in a nonpolar environment, it can shift to shorter wavelengths (a "blue shift").[6][7] This environmental sensitivity is the basis for its use as a molecular probe.

Quantitative Data

The photophysical properties of this compound are largely dictated by the tryptophan residue. Below is a summary of typical fluorescence characteristics for tryptophan, which can be considered representative for this dipeptide probe.

PropertyTypical ValueConditionsReference
Excitation Maximum (λex) ~280 nmAqueous Buffer[7]
Emission Maximum (λem) ~350 nmAqueous Buffer[6][7]
Quantum Yield (ΦF) ~0.13Water[1]
Molar Extinction Coefficient (ε) at 280 nm ~5,600 M⁻¹cm⁻¹Neutral pH[6]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence of this compound.

Materials:

  • This compound

  • Appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the desired buffer.

  • Working Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µM). The final concentration should be optimized to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to 280 nm.

    • Set the emission wavelength scan range from 300 nm to 450 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Blank the instrument with the buffer solution.

    • Place the cuvette with the this compound working solution in the fluorometer.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission intensity.

    • The fluorescence intensity at this wavelength can be used for quantitative analysis.

Protocol 2: Fluorescence Quenching Assay for Metal Ion Detection

This protocol describes how to use this compound to detect the presence of quenching metal ions (e.g., Cu²⁺).[3][5]

Materials:

  • This compound

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solution of the metal ion of interest (e.g., 10 mM CuSO₄)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) in the buffer.

  • Initial Measurement (F₀): Measure the fluorescence spectrum of the probe solution as described in Protocol 1. The fluorescence intensity at the emission maximum is the initial fluorescence (F₀).

  • Titration:

    • Add small aliquots of the metal ion stock solution to the cuvette containing the probe solution.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Measure the fluorescence spectrum and record the fluorescence intensity at the emission maximum (F).

  • Data Analysis:

    • Plot the fluorescence intensity (F) or the ratio F/F₀ as a function of the metal ion concentration.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Visualizations

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Working Solution (e.g., 10 µM) A->B Dilute E Measure Sample Fluorescence B->E Measure Initial Fluorescence (F₀) C Set up Fluorometer (λex=280nm, λem=300-450nm) D Blank with Buffer C->D D->E F Add Analyte (e.g., Metal Ion) E->F G Re-measure Fluorescence F->G Titration H Data Analysis (e.g., Stern-Volmer Plot) G->H

Caption: Workflow for a fluorescence quenching experiment.

Fluorescence_Quenching Probe_GS Probe (Ground State) Probe_ES Probe (Excited State) Probe_GS->Probe_ES Excitation (hν) Probe_ES->Probe_GS Fluorescence Quencher Quencher Complex [Probe...Quencher] Probe_ES->Complex Collision Complex->Probe_GS Non-radiative decay

Caption: Principle of collisional fluorescence quenching.

References

Application Note: Quantification of L-Tyrosyl-D-tryptophan using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note describes a sensitive and reliable method for the quantification of the dipeptide L-Tyrosyl-D-tryptophan in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water with trifluoroacetic acid as an ion-pairing agent. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this dipeptide for various applications, including stability studies, formulation development, and quality control.

Introduction

This compound is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and precise quantification is crucial for understanding its physiological role, metabolic fate, and for quality control in therapeutic formulations. Reversed-phase HPLC is a powerful and widely used technique for the separation and analysis of peptides.[1][2][3][4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[3] This method provides a straightforward and robust approach for the determination of this compound.

Experimental

Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 220 nm and 280 nm

Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a known volume of mobile phase A (e.g., 10 mL) to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with mobile phase A to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For biological matrices, protein precipitation may be necessary.[5] A common method involves the addition of an equal volume of cold acetonitrile or perchloric acid, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected and filtered.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Run the gradient elution as specified in the chromatographic conditions.

  • Monitor the absorbance at 220 nm (for the peptide bond) and 280 nm (for the aromatic side chains of tyrosine and tryptophan).

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the analysis of the standard solution.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. The values for linearity, LOD, and LOQ are hypothetical and would need to be determined experimentally during method validation.

ParameterValue
Retention Time (approx.) 12.5 min
Linearity (R²) (1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98-102%

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow Sample Sample Preparation (e.g., Dissolution, Filtration) HPLC HPLC System (Pump, Autosampler, Column, Detector) Sample->HPLC Inject Standard Standard Preparation (Serial Dilutions) Standard->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Calibration Curve) Data->Analysis Result Quantification Result (Concentration) Analysis->Result

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship Analyte This compound Interaction Hydrophobic Interaction Analyte->Interaction StationaryPhase Stationary Phase (C18 - Hydrophobic) StationaryPhase->Interaction MobilePhase Mobile Phase (Polar) Elution Elution by Increasing Organic Solvent MobilePhase->Elution Separation Separation Interaction->Separation Elution->Separation

Caption: Logical relationship of components in reversed-phase HPLC separation.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of the dipeptide L-Tyrosyl-D-tryptophan, a compound of interest in drug development due to the incorporation of a D-amino acid, which can confer resistance to enzymatic degradation. The described method utilizes the protease papain, which has been shown to catalyze peptide bond formation, including the coupling of L-amino acid donors with D-amino acid nucleophiles under specific conditions that favor synthesis over hydrolysis. An alternative approach using adenylation domains of nonribosomal peptide synthetases is also discussed.

Introduction

The enzymatic synthesis of peptides offers several advantages over traditional chemical synthesis, including high stereospecificity, mild reaction conditions, and reduced need for complex protecting group strategies. The synthesis of dipeptides containing D-amino acids is of particular importance in the development of peptide-based therapeutics with improved pharmacokinetic properties. This compound is a model dipeptide for exploring such syntheses.

Papain, a cysteine protease, is a versatile biocatalyst for peptide synthesis. While it naturally hydrolyzes peptide bonds, the reaction equilibrium can be shifted towards synthesis by controlling reaction conditions, such as pH and the use of organic co-solvents to minimize water activity. This allows for the efficient formation of a peptide bond between an N-protected L-tyrosine ester (the acyl donor) and a D-tryptophan derivative (the nucleophile).

An alternative and highly specific method involves the use of adenylation (A) domains from nonribosomal peptide synthetases (NRPSs). These enzymes are responsible for activating specific amino acids and play a key role in the biosynthesis of a vast array of peptide natural products. Engineered or selected A-domains can be utilized for the activation of L-tyrosine, which can then react with D-tryptophan.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis of L-aromatic-D-aromatic dipeptides based on literature data for analogous syntheses.

ParameterPapain-Catalyzed SynthesisAdenylation Domain-Catalyzed SynthesisReference
Enzyme PapainAdenylation Domain (e.g., from TycA)[1][2]
Acyl Donor Z-L-Tyrosine methyl esterL-Tyrosine[1][2]
Nucleophile D-Tryptophan methyl esterD-Tryptophan[1][2]
Solvent 40% (v/v) Methanol in BufferAqueous Buffer (e.g., Tris-HCl)[1][2]
pH 9.07.5 - 8.0[1][2]
Temperature (°C) 25 - 3725 - 30[1][2]
Reaction Time (h) 4 - 241 - 6[1][2]
Typical Yield (%) 70 - 92% (for analogous syntheses)Substrate-dependent, can be high[1]

Note: Z = Benzyloxycarbonyl. Yields are highly dependent on substrate concentrations and specific reaction conditions and may require optimization for the target dipeptide.

Experimental Protocols

Protocol 1: Papain-Catalyzed Synthesis of Z-L-Tyrosyl-D-tryptophan methyl ester

This protocol is adapted from established methods for papain-catalyzed peptide synthesis involving D-amino acid nucleophiles.

Materials:

  • Papain (from Carica papaya)

  • Z-L-Tyrosine methyl ester (Acyl donor)

  • D-Tryptophan methyl ester (Nucleophile)

  • Tris-HCl buffer (1 M, pH 9.0)

  • Methanol, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC system with a C18 column for analysis

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve Z-L-Tyrosine methyl ester (1.0 eq) and D-Tryptophan methyl ester (1.5 eq) in a minimal amount of methanol.

    • Add Tris-HCl buffer (1 M, pH 9.0) to achieve a final methanol concentration of 40% (v/v). The final concentration of the acyl donor should be in the range of 10-50 mM.

    • Stir the solution at room temperature (25°C) until all components are fully dissolved.

  • Enzymatic Reaction:

    • Add papain to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 1-5 mg/mL.

    • Seal the reaction vessel and stir the mixture at 25°C.

    • Monitor the reaction progress by HPLC at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by HPLC), quench the reaction by adding an equal volume of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis and Characterization:

    • Confirm the identity and purity of the synthesized Z-L-Tyrosyl-D-tryptophan methyl ester using HPLC, Mass Spectrometry, and NMR spectroscopy.

    • Quantify the yield of the purified product.

Protocol 2: Adenylation Domain-Catalyzed Synthesis of this compound (Conceptual Framework)

This protocol outlines the general steps for using an adenylation domain for dipeptide synthesis. The specific A-domain and reaction conditions would need to be determined based on available enzyme libraries and substrate specificities.

Materials:

  • Adenylation domain with specificity for L-Tyrosine (e.g., from a nonribosomal peptide synthetase)

  • L-Tyrosine

  • D-Tryptophan

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5-8.0)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a solution containing L-Tyrosine (1.0 eq), D-Tryptophan (1.5-2.0 eq), ATP (1.2 eq), and MgCl₂ (5-10 mM) in Tris-HCl buffer (pH 7.5).

    • Pre-incubate the mixture at the optimal temperature for the chosen adenylation domain (typically 25-30°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified adenylation domain enzyme to the reaction mixture.

    • Incubate the reaction at the optimal temperature with gentle agitation.

    • Monitor the formation of the dipeptide product by HPLC.

  • Analysis:

    • Analyze the reaction mixture directly by HPLC to determine the conversion and yield of this compound.

    • The product can be purified using standard chromatographic techniques if required.

Visualizations

Signaling Pathway: Papain-Catalyzed Dipeptide Synthesis

Papain_Catalyzed_Synthesis cluster_0 Acyl-Enzyme Formation cluster_1 Peptide Bond Formation Z-Tyr-OMe Z-L-Tyr-OMe Acyl_Enzyme Z-L-Tyr-S-Papain Z-Tyr-OMe->Acyl_Enzyme Acylation Papain_Cys25 Papain (Cys25-SH) Papain_Cys25->Acyl_Enzyme MeOH Methanol Acyl_Enzyme->MeOH D-Trp-OMe D-Trp-OMe Dipeptide Z-L-Tyr-D-Trp-OMe Acyl_Enzyme->Dipeptide Aminolysis D-Trp-OMe->Dipeptide Papain_Regen Papain (Cys25-SH) Dipeptide->Papain_Regen

Caption: Papain-catalyzed synthesis of Z-L-Tyr-D-Trp-OMe.

Experimental Workflow: Papain-Catalyzed Synthesis

Experimental_Workflow Start Reaction Setup Substrates Dissolve Z-L-Tyr-OMe and D-Trp-OMe in 40% Methanol/Buffer (pH 9.0) Start->Substrates Enzyme_Addition Add Papain Substrates->Enzyme_Addition Incubation Incubate at 25°C with Stirring Enzyme_Addition->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Monitoring->Incubation Incomplete Workup Quench and Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Analysis Characterize by HPLC, MS, and NMR Purification->Analysis End Pure Dipeptide Analysis->End

Caption: Workflow for papain-catalyzed dipeptide synthesis.

Logical Relationship: Synthesis vs. Hydrolysis

Synthesis_vs_Hydrolysis cluster_conditions Reaction Conditions Acyl_Enzyme Acyl-Enzyme Intermediate Synthesis Peptide Synthesis Acyl_Enzyme->Synthesis + D-Trp-OMe Hydrolysis Substrate Hydrolysis Acyl_Enzyme->Hydrolysis + H₂O High_pH High pH (e.g., 9.0) High_pH->Synthesis Favors High_pH->Hydrolysis Suppresses Amidase Activity Organic_Solvent Organic Solvent (e.g., 40% MeOH) Organic_Solvent->Synthesis Favors Organic_Solvent->Hydrolysis Reduces Water Activity

Caption: Conditions favoring synthesis over hydrolysis.

References

Application Notes and Protocols for L-Tyrosyl-D-tryptophan as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-D-tryptophan is a dipeptide that can serve as a specialized substrate for investigating the activity and specificity of certain proteases, particularly chymotrypsin. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The presence of an L-tyrosine residue at the P1 position makes this dipeptide a recognizable substrate for chymotrypsin. However, the D-tryptophan at the P1' position introduces stereochemical considerations that can significantly influence the rate of enzymatic hydrolysis. This makes this compound a valuable tool for studying enzyme stereospecificity and for the screening of novel enzymes or enzyme inhibitors in drug development.

These application notes provide detailed protocols for utilizing this compound in chymotrypsin assays, including methodologies for monitoring reaction progress and analyzing kinetic parameters.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the peptide bond in this compound by chymotrypsin, yielding L-tyrosine and D-tryptophan as products. The reaction progress can be monitored by quantifying the decrease in the substrate concentration or the increase in the concentration of the products over time. Due to the lack of a chromogenic or fluorogenic reporter group on the substrate, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or assays that detect the newly formed primary amine or carboxyl group are required.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₀H₂₁N₃O₄
Molecular Weight367.4 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in aqueous buffers
Table 2: Recommended Reagents and Equipment
Reagent/EquipmentSupplier/Specifications
This compoundCommercially available
α-Chymotrypsin (from bovine pancreas)Sigma-Aldrich, Worthington Biochemical, or equivalent
Tris-HCl bufferpH 7.8
Calcium Chloride (CaCl₂)Reagent grade
Hydrochloric Acid (HCl)1 mM for enzyme reconstitution
HPLC system with UV detectorC18 column
Spectrophotometer or FluorometerFor colorimetric or fluorometric assays
Ninhydrin reagentFor ninhydrin assay
Fluorescamine reagentFor fluorescamine assay
Table 3: Typical Kinetic Parameters of Chymotrypsin with Aromatic Substrates (for reference)
SubstrateK_m (mM)k_cat (s⁻¹)
N-Benzoyl-L-tyrosine ethyl ester (BTEE)~0.1~200
N-Acetyl-L-tryptophan amide~5~0.02
This compound To be determined experimentally Expected to be significantly lower than L-L dipeptides

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay using HPLC

This protocol allows for the direct measurement of substrate depletion and product formation.

1. Reagent Preparation:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer.
  • Enzyme Stock Solution: Reconstitute lyophilized α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute further in Assay Buffer to the desired working concentration (e.g., 10-50 µg/mL). Keep the enzyme solution on ice.

2. HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
  • Detection: UV absorbance at 280 nm (for tryptophan and tyrosine).
  • Standard Curve: Generate standard curves for this compound, L-tyrosine, and D-tryptophan to quantify their concentrations.

3. Assay Procedure:

  • Equilibrate the Assay Buffer and Substrate Stock Solution to 25°C.
  • In a reaction tube, add the appropriate volume of Assay Buffer and Substrate Stock Solution to achieve the desired final substrate concentration.
  • Initiate the reaction by adding the diluted chymotrypsin solution. The final enzyme concentration will depend on the enzyme's specific activity and should be determined empirically.
  • Incubate the reaction mixture at 25°C.
  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid).
  • Centrifuge the quenched samples to pellet any precipitated protein.
  • Analyze the supernatant by HPLC to determine the concentrations of the substrate and products.

4. Data Analysis:

  • Plot the concentration of the product (L-tyrosine or D-tryptophan) formed over time.
  • Determine the initial reaction velocity (v₀) from the linear portion of the curve.
  • To determine Michaelis-Menten kinetic parameters (K_m and V_max), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Protocol 2: Colorimetric Detection of Hydrolysis using the Ninhydrin Assay

This method detects the primary amine group of the released D-tryptophan.

1. Reagent Preparation:

  • Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Stock Solution as described in Protocol 1.
  • Ninhydrin Reagent: Prepare according to standard procedures.

2. Assay Procedure:

  • Perform the enzymatic reaction as described in steps 1-4 of Protocol 1.
  • At each time point, take an aliquot and stop the reaction by heating (e.g., 100°C for 5 minutes) to inactivate the enzyme.
  • To the heat-inactivated aliquot, add the ninhydrin reagent.
  • Heat the mixture according to the ninhydrin protocol (e.g., 100°C for 15 minutes) to allow for color development.
  • After cooling, measure the absorbance at 570 nm.
  • Create a standard curve using known concentrations of D-tryptophan to quantify the amount of product formed.

3. Data Analysis:

  • Calculate the concentration of the released amino acid at each time point using the standard curve.
  • Determine the initial reaction velocity as described in Protocol 1.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Buffer and Substrate Reagents->Mix HPLC Prepare HPLC (Column, Mobile Phase) Analyze Analyze by HPLC HPLC->Analyze Initiate Initiate with Enzyme Mix->Initiate Incubate Incubate at 25°C Initiate->Incubate Quench Quench Reaction (at time points) Incubate->Quench Quench->Analyze Data Calculate Kinetic Parameters Analyze->Data

Caption: Experimental workflow for the chymotrypsin assay using HPLC.

Chymotrypsin_Mechanism Ser195 Ser195 His57 His57 His57->Ser195 H-bond Asp102 Asp102 Asp102->His57 Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Nucleophilic Attack (Ser195 on Carbonyl) Product1 D-tryptophan Acyl_Enzyme->Product1 Release Deacylation Deacylation Acyl_Enzyme->Deacylation Hydrolysis Water H₂O Water->Deacylation Product2 L-tyrosine Deacylation->Product2 Release Enzyme_Regen Regenerated Enzyme Deacylation->Enzyme_Regen

Caption: Simplified signaling pathway of chymotrypsin catalysis.

Discussion and Considerations

  • Stereospecificity: Chymotrypsin exhibits a strong preference for L-amino acids in the P1 position. While the L-tyrosine facilitates substrate binding, the D-tryptophan at the P1' position is expected to significantly decrease the catalytic efficiency (k_cat) compared to a dipeptide with an L-amino acid at this position. This makes this compound a useful substrate for probing the stereospecificity of the S1' binding site of chymotrypsin and other proteases.

  • Alternative Enzymes: While chymotrypsin is the primary enzyme of interest for this substrate, other proteases with chymotrypsin-like activity could also potentially hydrolyze this compound, albeit likely at a much lower rate.

  • Inhibitor Screening: This assay can be adapted for screening potential chymotrypsin inhibitors. By measuring the enzyme's activity in the presence and absence of a test compound, the inhibitory potency (e.g., IC₅₀) can be determined.

  • Alternative Detection Methods: In addition to HPLC and the ninhydrin assay, the fluorescamine assay can be used as a more sensitive method for detecting the primary amine of the released D-tryptophan. This method involves the reaction of fluorescamine with the primary amine to produce a fluorescent product that can be measured.

By employing the protocols and considering the factors outlined in these application notes, researchers can effectively utilize this compound as a specific substrate to investigate enzyme kinetics, stereospecificity, and inhibition.

Application Note: Mass Spectrometry Analysis of L-Tyrosyl-D-tryptophan Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-D-tryptophan is a dipeptide of significant interest due to its potential biological activities, including neuroprotective effects. Accurate and detailed analysis of this dipeptide and its fragments is crucial for pharmacokinetic studies, metabolism research, and drug development. This application note provides a comprehensive protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). The methodologies outlined here are intended to guide researchers in obtaining reliable and reproducible fragmentation data for this dipeptide.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of water and acetonitrile (1:1, v/v) with 0.1% formic acid, to a concentration of 1 mg/mL. This stock solution is then serially diluted to working concentrations, typically in the range of 1-1000 ng/mL, using the same solvent composition as the initial mobile phase of the liquid chromatography system. For analysis of samples from biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound and its fragments are performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Analysis Mode: Product ion scan of the protonated precursor ion [M+H]⁺.

Data Presentation

The expected protonated precursor ion ([M+H]⁺) for this compound (C₂₀H₂₁N₃O₄) has a theoretical monoisotopic mass of 368.1605 Da. Upon collision-induced dissociation, a series of fragment ions are produced. The primary fragmentation occurs at the peptide bond, generating b- and y-type ions. Additionally, characteristic immonium ions for tyrosine and tryptophan can be observed.

Precursor Ion (m/z) Fragment Ion Type Theoretical m/z Description
368.1605[M+H]⁺368.1605Protonated this compound
368.1605b₁164.0706Protonated Tyrosine residue
368.1605y₁205.0972Protonated Tryptophan residue
368.1605Immonium (Tyr)136.0762Characteristic immonium ion of Tyrosine[1]
368.1605Immonium (Trp)159.0922Characteristic immonium ion of Tryptophan[1]
368.1605[y₁-NH₃]⁺188.0706Loss of ammonia from the y₁ ion
368.1605[b₁-H₂O]⁺146.0600Loss of water from the b₁ ion

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample or Standard precipitation Protein Precipitation / SPE sample->precipitation reconstitution Reconstitution in Mobile Phase precipitation->reconstitution lc_separation HPLC Separation (C18 Column) reconstitution->lc_separation Injection esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1: Precursor Ion Selection (m/z 368.16) esi_ionization->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan MS2: Fragment Ion Analysis cid->ms2_scan data_acquisition Data Acquisition ms2_scan->data_acquisition data_analysis Fragment Identification & Quantification data_acquisition->data_analysis

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments cluster_immonium Immonium Ions precursor [M+H]⁺ m/z 368.1605 b1 b₁ ion m/z 164.0706 precursor->b1 Peptide Bond Cleavage y1 y₁ ion m/z 205.0972 precursor->y1 Peptide Bond Cleavage imm_tyr Tyr Immonium m/z 136.0762 b1->imm_tyr Side Chain Fragment imm_trp Trp Immonium m/z 159.0922 y1->imm_trp Side Chain Fragment

Caption: Fragmentation pathway of protonated this compound in CID.

signaling_pathway Potential Neuroprotective Signaling of Tyr-Trp cluster_precursors Neurotransmitter Precursors cluster_synthesis Neurotransmitter Synthesis cluster_effects Neuroprotective Effects tyr_trp This compound tyrosine Tyrosine tyr_trp->tyrosine Metabolic Breakdown tryptophan Tryptophan tyr_trp->tryptophan Metabolic Breakdown dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-hydroxylase neuroprotection Amelioration of Amyloid-β Neuropathy dopamine->neuroprotection Modulates Signaling memory Improvement of Working Memory norepinephrine->memory Enhances Metabolism

Caption: Potential signaling pathway influenced by this compound metabolism.

References

Application Notes and Protocols: Labeling Peptides with L-Tyrosyl-D-tryptophan for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorescently labeled peptides is a cornerstone of modern biological research, enabling the visualization and tracking of peptides and their targets within cellular environments. While extrinsic fluorophores are commonly employed, the use of intrinsic fluorescence from aromatic amino acids such as tryptophan and tyrosine offers a less perturbative approach to peptide labeling.[1] The dipeptide L-Tyrosyl-D-tryptophan (Tyr-Trp) possesses inherent fluorescent properties that can be harnessed for imaging applications. This dipeptide can be synthesized and subsequently conjugated to a target peptide, serving as a fluorescent probe for cellular imaging studies.

This document provides detailed protocols for the synthesis of a protected this compound dipeptide, its conjugation to a target peptide, and its application in cellular imaging. Additionally, it explores the potential of using such a probe to investigate intracellular signaling pathways.

Data Presentation

The intrinsic fluorescence of the Tyr-Trp dipeptide is primarily due to the tryptophan residue, with the tyrosine residue potentially contributing to and being influenced by the local environment. The following tables summarize the key spectral properties of tryptophan and tyrosine, which are fundamental to the application of the Tyr-Trp probe.

Table 1: Spectroscopic Properties of Tryptophan and Tyrosine

Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax
Tryptophan~280~3500.13 - 0.20~5,600
Tyrosine~274~3030.14~1,400

Data compiled from various sources. The exact values can vary depending on the solvent, pH, and local environment.

Table 2: Comparison of Intrinsic vs. Extrinsic Fluorophores for Peptide Labeling

FeatureIntrinsic Fluorophore (e.g., Tyr-Trp)Extrinsic Fluorophore (e.g., FITC, Cy5)
Size Small, less perturbativeLarger, can potentially alter peptide function
Synthesis Requires peptide synthesis and conjugationPost-synthetic modification of the peptide
Photostability Generally lower than synthetic dyesCan be engineered for high photostability
Environmental Sensitivity Highly sensitive to local environment (polarity, pH)Varies depending on the dye structure
Potential for FRET Can act as a FRET donor to a suitable acceptorCan be selected as either FRET donor or acceptor

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Tyrosyl-D-tryptophan Methyl Ester

This protocol is adapted from the synthesis of similar dipeptides and outlines the steps for producing a protected form of the Tyr-Trp dipeptide suitable for further modifications and conjugation.

Materials:

  • Boc-L-Tyrosine (Boc-Tyr-OH)

  • D-Tryptophan methyl ester hydrochloride (H-D-Trp-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve Boc-Tyr-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Stir the solution at 0°C in an ice bath.

  • Activation: To the stirring solution, add DCC (1.1 equivalents) and let the reaction proceed for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Addition of Amino Acid Ester: In a separate flask, suspend H-D-Trp-OMe·HCl (1.0 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the hydrochloride. Stir for 15 minutes at room temperature.

  • Coupling Reaction: Add the neutralized D-tryptophan methyl ester solution to the activated Boc-tyrosine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Boc-L-Tyrosyl-D-tryptophan methyl ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

Protocol 2: Labeling a Target Peptide with Boc-L-Tyrosyl-D-tryptophan

This protocol describes a general method for conjugating the synthesized dipeptide to the N-terminus of a target peptide using standard peptide coupling chemistry.

Materials:

  • Boc-L-Tyrosyl-D-tryptophan (saponified from the methyl ester)

  • Target peptide with a free N-terminus (on solid-phase resin or in solution)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for cleavage from resin

  • Standard solid-phase peptide synthesis (SPPS) vessel and shaker

Procedure:

  • Peptide Preparation:

    • Solid-Phase: If the target peptide is on a solid support (e.g., Rink amide resin), ensure the N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

    • Solution-Phase: If the target peptide is in solution, ensure it is dissolved in a suitable solvent like DMF and that the N-terminus is the primary reactive amine.

  • Activation of Dipeptide: In a separate tube, dissolve Boc-L-Tyrosyl-D-tryptophan (1.5 equivalents), PyBOP (1.5 equivalents), and DIPEA (3.0 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes at room temperature.

  • Conjugation: Add the activated dipeptide solution to the prepared target peptide (on resin or in solution). Agitate the mixture for 2-4 hours at room temperature.

  • Washing (for Solid-Phase): After the coupling reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection (for Solid-Phase): Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the labeled peptide from the resin and remove side-chain protecting groups. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product. Confirm the identity and purity by mass spectrometry.

Protocol 3: Cellular Imaging with this compound Labeled Peptide

This protocol provides a general workflow for imaging the intracellular localization of the labeled peptide.

Materials:

  • Cells of interest (e.g., A549, HeLa) cultured on glass-bottom dishes or coverslips

  • This compound labeled peptide, sterile solution in a suitable buffer (e.g., PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope equipped with a UV excitation source (e.g., ~280 nm) and appropriate emission filters (e.g., ~350 nm).

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Peptide Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of the this compound labeled peptide. Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove any unbound peptide.

  • Live-Cell Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 280 nm and collect the emission signal around 350 nm.

  • Fixed-Cell Imaging (Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells as described for live-cell imaging.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a Tyr-Trp labeled peptide could be used as a probe. In this example, the peptide is a substrate for a specific protein kinase. Upon phosphorylation, the peptide may undergo a conformational change or altered localization, which can be monitored by changes in the fluorescence of the Tyr-Trp probe.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase 2. Activation Ligand Extracellular Ligand Ligand->Receptor 1. Binding Substrate Tyr-Trp Labeled Peptide Substrate Kinase->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector 4. Signal Transduction GeneExpression Altered Gene Expression DownstreamEffector->GeneExpression 5. Cellular Response

Caption: Kinase signaling pathway probed with a Tyr-Trp labeled peptide.

Experimental Workflow Diagram

The following diagram outlines the overall experimental workflow from dipeptide synthesis to cellular imaging.

G cluster_synthesis Synthesis & Labeling cluster_characterization Characterization cluster_imaging Cellular Imaging Dipeptide_Synthesis 1. Synthesis of Boc-Tyr-D-Trp-OMe Conjugation 3. Conjugation of Dipeptide to Peptide Dipeptide_Synthesis->Conjugation Peptide_Synthesis 2. Synthesis of Target Peptide Peptide_Synthesis->Conjugation Purification 4. HPLC Purification of Labeled Peptide Conjugation->Purification Mass_Spec 5. Mass Spectrometry (Confirmation) Purification->Mass_Spec Fluorescence_Spec 6. Fluorescence Spectroscopy Purification->Fluorescence_Spec Cell_Culture 7. Cell Culture and Peptide Incubation Purification->Cell_Culture Microscopy 8. Fluorescence Microscopy Cell_Culture->Microscopy Data_Analysis 9. Image and Data Analysis Microscopy->Data_Analysis

Caption: Workflow for peptide labeling and cellular imaging.

Conclusion

The use of this compound as an intrinsic fluorescent label provides a valuable tool for researchers studying peptide localization and function within cells. The protocols outlined in this document offer a comprehensive guide for the synthesis, conjugation, and application of this dipeptide probe. The minimal perturbation offered by this small, native-like fluorescent tag makes it an attractive alternative to larger, extrinsic fluorophores for a variety of cellular imaging applications, including the investigation of complex intracellular signaling pathways. Further optimization of these protocols may be necessary depending on the specific target peptide and cell type being investigated.

References

Troubleshooting & Optimization

Technical Support Center: Improving L-Tyrosyl-D-tryptophan Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the dipeptide L-Tyrosyl-D-tryptophan in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The limited solubility of this compound can be attributed to the hydrophobic nature of the tyrosine and tryptophan side chains.[1][2] Peptides often exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero, leading to increased aggregation.[1][3]

Q2: What is the isoelectric point (pI) of this compound and why is it important?

Q3: Can I heat the solution to improve solubility?

A3: Yes, gently heating the solution can increase the solubility of this compound.[4][5] However, it is crucial to avoid excessive temperatures (typically not exceeding 40°C) to prevent degradation of the peptide.[4]

Q4: Will sonication help dissolve the dipeptide?

A4: Sonication is a useful technique to aid in the dissolution of peptides by breaking down aggregates and enhancing the interaction between the peptide and the solvent.[4][5]

Troubleshooting Guide

Issue: this compound precipitates out of solution.
Possible Cause Troubleshooting Step Expected Outcome
pH is near the isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the pI. For a peptide containing tyrosine and tryptophan, which have acidic and neutral/hydrophobic side chains respectively, adjusting to a more basic pH (e.g., pH 8-9) or a more acidic pH (e.g., pH 4-5) may be effective.[1][3]The dipeptide will become charged, leading to increased repulsion between molecules and enhanced interaction with the aqueous solvent, thereby improving solubility.
Concentration is too high for the chosen buffer. Decrease the concentration of the dipeptide. If a higher concentration is required, explore the use of co-solvents.Lowering the concentration will bring it below the saturation point. Co-solvents can increase the solubility limit.
Buffer composition is not optimal. Experiment with different buffer systems (e.g., phosphate, acetate, TRIS). The ionic strength of the buffer can also influence solubility.[3]Different buffer salts can have varying interactions with the peptide, potentially leading to improved solubility.
Peptide aggregation. Use techniques like sonication or vortexing to break up aggregates.[4][5] Consider the addition of small amounts of organic co-solvents which can disrupt hydrophobic interactions leading to aggregation.[1]Physical disruption and solvent modification can prevent or reverse aggregation, leading to a clear solution.

Data Presentation: Solubility of Constituent Amino Acids

As a reference, the following tables summarize the solubility of the individual amino acids, L-Tryptophan and L-Tyrosine, in water at various temperatures. This data can provide insights into the behavior of the dipeptide.

Table 1: Solubility of L-Tryptophan in Water [6][7]

Temperature (°C)Solubility (g/L)
00.23
2511.4
5017.1
7527.95
10049.9

Table 2: Solubility of L-Tyrosine in Water

Temperature (°C)Solubility (g/L)
250.45
501.06
752.37
1005.15

Note: The solubility of L-Tyrosine is generally lower than that of L-Tryptophan in water.

Experimental Protocols

Protocol 1: Standard Solubility Testing of this compound
  • Preparation of Stock Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Prepare a stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).[4][5]

  • Solubility Determination:

    • Add small, incremental amounts of the this compound stock solution to a known volume of each aqueous buffer.

    • After each addition, vortex the solution for 30 seconds and visually inspect for any precipitation.

    • Use sonication for 5-10 minutes if the peptide is difficult to dissolve.[4][5]

    • The point at which precipitation is first observed is the approximate solubility limit in that buffer.

    • For more accurate determination, centrifuge the saturated solution and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Improving Solubility using pH Adjustment
  • Determine the Isoelectric Point (pI):

    • If the pI is not known, it can be estimated using peptide analysis software or by performing an isoelectric focusing experiment.

  • Prepare Buffers:

    • Prepare a series of buffers with pH values at least one to two units above and below the estimated pI. For example, if the estimated pI is around 6.0, prepare buffers at pH 4.0, 5.0, 7.0, and 8.0.

  • Dissolution:

    • Attempt to dissolve a known amount of this compound in each buffer.

    • Start with a low concentration and gradually increase it until the solubility limit is reached.

    • Use gentle heating (not exceeding 40°C) or sonication to assist dissolution.[4][5]

Protocol 3: Improving Solubility using Co-solvents
  • Select a Co-solvent:

    • Common co-solvents for peptides include Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4][5] Ensure the chosen co-solvent is compatible with your downstream experiments.

  • Dissolution in Co-solvent:

    • Dissolve the this compound in a minimal amount of the selected co-solvent.

  • Titration into Aqueous Buffer:

    • Slowly add the aqueous buffer of choice to the co-solvent/dipeptide mixture while vortexing.

    • Monitor the solution for any signs of precipitation.

    • The final concentration of the organic co-solvent should be kept as low as possible, ideally below 10%, to avoid impacting biological assays.[5]

Visualizations

TroubleshootingWorkflow Start Start: this compound Solubility Issue CheckpH Is the buffer pH close to the pI? Start->CheckpH AdjustpH Adjust pH 1-2 units away from pI CheckpH->AdjustpH Yes CheckConc Is the concentration too high? CheckpH->CheckConc No AdjustpH->CheckConc LowerConc Lower the concentration CheckConc->LowerConc Yes CheckAggregation Is aggregation suspected? CheckConc->CheckAggregation No UseCosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) LowerConc->UseCosolvent Success Solubility Improved LowerConc->Success UseCosolvent->Success Sonication Apply sonication or vortexing CheckAggregation->Sonication Yes Failure Issue Persists: Contact Technical Support CheckAggregation->Failure No Sonication->Success

Caption: Troubleshooting workflow for this compound solubility issues.

SolubilityProtocol Start Start: Determine Solubility PrepBuffers Prepare aqueous buffers (e.g., pH 4.0, 7.4, 9.0) Start->PrepBuffers PrepStock Prepare dipeptide stock in a suitable organic solvent (e.g., DMSO) Start->PrepStock Titrate Add stock solution incrementally to each buffer PrepBuffers->Titrate PrepStock->Titrate Mix Vortex and/or sonicate Titrate->Mix Observe Observe for precipitation Mix->Observe Soluble Continue titration Observe->Soluble No Insoluble Precipitation observed: Solubility limit reached Observe->Insoluble Yes Soluble->Titrate Quantify Optional: Centrifuge and quantify supernatant (HPLC-UV) Insoluble->Quantify End End: Solubility Determined Quantify->End

Caption: Experimental workflow for determining this compound solubility.

SolubilizationDecision Start Start: Need to improve solubility FirstChoice Is simple pH adjustment sufficient? Start->FirstChoice AdjustpH Method 1: pH Adjustment (adjust buffer pH away from pI) FirstChoice->AdjustpH Yes SecondChoice Is a small amount of organic solvent acceptable? FirstChoice->SecondChoice No End End: Solubilization Method Chosen AdjustpH->End UseCosolvent Method 2: Co-solvents (e.g., DMSO, Ethanol) SecondChoice->UseCosolvent Yes ThirdChoice Is physical disruption needed? SecondChoice->ThirdChoice No UseCosolvent->End PhysicalMethods Method 3: Physical Methods (Sonication, Gentle Heating) ThirdChoice->PhysicalMethods Yes ThirdChoice->End No PhysicalMethods->End

Caption: Decision tree for selecting a solubilization method.

References

Preventing racemization during L-Tyrosyl-D-tryptophan synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of L-Tyrosyl-D-tryptophan

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate racemization during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the process that results in the formation of an equal mixture of enantiomers (D and L forms) from a single enantiomer.[1] In the context of this compound synthesis, the primary concern is the racemization of the L-Tyrosine residue, which would lead to the formation of the undesired D-Tyrosyl-D-tryptophan diastereomer. This impurity is often difficult to remove and can significantly impact the biological activity and safety profile of the final peptide product.[2] The activation of the carboxylic acid group of the N-protected L-Tyrosine makes the α-proton acidic and susceptible to abstraction, leading to a loss of stereochemical integrity.[3][4]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of an N-acyl amino acid (like protected L-Tyrosine) is activated. The activated intermediate can cyclize, and the resulting oxazolone has a highly acidic proton at the chiral center (Cα). Abstraction of this proton by a base, followed by re-protonation, can occur from either face of the planar intermediate, leading to racemization. Urethane-based protecting groups like Fmoc, Boc, and Z generally suppress oxazolone formation and thus reduce the risk of racemization.[4]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors influence the degree of racemization during peptide synthesis. The key factors include:

  • Coupling Reagents: The choice of coupling reagent is critical. While many reagents are effective for amide bond formation, some are more prone to causing racemization than others.[2][3]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used to suppress racemization, especially when using carbodiimide-based coupling reagents.[3][5][6]

  • Base: The type and amount of base used can significantly affect racemization. Stronger, less sterically hindered bases like triethylamine (TEA) tend to cause more racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[3][4] In cases with a high risk of racemization, a very hindered base like 2,4,6-collidine is recommended.[4][7]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[8][9] Therefore, performing coupling reactions at lower temperatures (e.g., 0 °C) is a common strategy to maintain chiral purity.[4]

  • Solvent: The polarity of the solvent can play a role. Non-polar solvents are generally preferred to reduce racemization.[1]

Q4: How can I accurately determine the diastereomeric purity of my synthesized this compound?

A4: The most reliable method for determining the diastereomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[10][11][12] This technique uses a chiral stationary phase (CSP) to separate the L-Tyr-D-Trp and D-Tyr-D-Trp diastereomers, allowing for accurate quantification of each.[13][14] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used, but HPLC is generally more sensitive for quantifying low levels of the undesired diastereomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of D-Tyrosyl-D-tryptophan detected by chiral HPLC. 1. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause high racemization (e.g., carbodiimides without additives).[3][4] 2. Excessive or Strong Base: Use of a strong, non-hindered base like triethylamine (TEA).[3] 3. High Reaction Temperature: Performing the coupling reaction at room temperature or higher.[8][15] 4. Prolonged Reaction Time: Allowing the activated amino acid to sit for an extended period before coupling.1. Change Coupling Reagent/Additive: Switch to a low-racemization coupling system. Recommended options include: - DIC/Oxyma[2] - COMU (which incorporates an Oxyma moiety)[16] - DEPBT, which is known for its remarkable resistance to racemization.[4] - Carbodiimides (DCC, DIC) in combination with HOBt or HOAt.[4][5][6] 2. Optimize Base: - Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine.[4][7] - Use the minimum necessary amount of base. 3. Control Temperature: Maintain the reaction temperature at 0 °C or below, especially during the activation of L-Tyrosine.[4] 4. Minimize Activation Time: Add the D-tryptophan component as soon as possible after activating the L-Tyrosine derivative. Pre-activation should be kept to a minimum.[17]
Low overall yield of the dipeptide. 1. Incomplete Coupling: The coupling reaction may not have gone to completion. 2. Aggregation: Hydrophobic sequences can be prone to aggregation, which hinders reaction kinetics.[5][18] 3. Side Reactions: Other side reactions unrelated to racemization may be occurring.1. Screen Coupling Reagents: Test different high-efficiency coupling reagents like HATU, HBTU, or COMU.[4] 2. Modify Solvent: Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[5] 3. Increase Equivalents: Use a slight excess of the activated L-Tyrosine. 4. Repeat Coupling: Perform a second coupling step to ensure the reaction goes to completion.[19]
Difficulty in separating diastereomers during purification. 1. Similar Retention on Standard RP-HPLC: Diastereomers can have very similar retention times on standard C18 columns, making separation challenging.[12]1. Optimize HPLC Gradient: Use a shallower gradient during reversed-phase HPLC purification. 2. Preparative Chiral HPLC: If co-elution is a persistent issue, consider using preparative chiral HPLC for the final purification step.

Data Presentation: Comparison of Coupling Conditions

The following tables summarize quantitative data on factors affecting racemization.

Table 1: Effect of Coupling Reagent and Additive on Racemization (Note: Data is illustrative and compiled from general findings in peptide synthesis literature. Specific percentages can vary based on exact substrates and conditions.)

Coupling SystemBaseTemperature (°C)% D-Isomer (Racemization)Reference
DIC / HOBtDIPEA0Low (<1%)[4][8]
HBTU / HOBtDIPEA0Low (<2%)[6]
HATU / HOAtDIPEA0Very Low (<0.5%)[2][16]
COMUDIPEA0Very Low (<0.5%)[16]
DIC onlyTEA25High (>10%)[3][4]
DEPBTDIPEA0Negligible[4][20]

Table 2: Effect of Base on Racemization (Illustrative data for a model coupling reaction)

BaseSteric HindranceBasicityRelative Racemization LevelReference
Triethylamine (TEA)LowHighHigh[3]
N,N-Diisopropylethylamine (DIPEA)HighModerateLow[4]
N-Methylmorpholine (NMM)ModerateLowLow[2][4]
2,4,6-CollidineVery HighModerateVery Low[4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound using COMU

This protocol is designed to minimize racemization by using a modern coupling reagent at a controlled temperature.

  • Materials:

    • Fmoc-L-Tyr(tBu)-OH

    • H-D-Trp(Boc)-OMe

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Dichloromethane (DCM)

  • Coupling Procedure: a. Dissolve Fmoc-L-Tyr(tBu)-OH (1.0 eq) and COMU (1.0 eq) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (2.0 eq) to the solution and stir for 2 minutes. d. In a separate flask, dissolve H-D-Trp(Boc)-OMe (1.0 eq) in anhydrous DMF. e. Add the solution of H-D-Trp(Boc)-OMe to the activated L-Tyrosine solution at 0 °C. f. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. g. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the protected dipeptide by flash chromatography. d. To remove all protecting groups, dissolve the purified dipeptide in a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). e. Stir for 2-3 hours at room temperature. f. Precipitate the crude peptide by adding cold diethyl ether. g. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum. h. Purify the final this compound peptide by preparative RP-HPLC.

  • Analysis: a. Confirm the identity of the product by ESI-MS. b. Determine the diastereomeric purity by chiral HPLC analysis.

Visualizations (Graphviz DOT)

experimental_workflow cluster_activation Step 1: Activation of L-Tyrosine cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection & Purification A Fmoc-L-Tyr(tBu)-OH C Activated Fmoc-L-Tyr(tBu)-ester A->C 0°C B COMU + DIPEA in DMF B->C E Protected Dipeptide Fmoc-L-Tyr(tBu)-D-Trp(Boc)-OMe C->E D H-D-Trp(Boc)-OMe D->E 0°C -> RT F Global Deprotection (TFA Cocktail) E->F G Crude L-Tyr-D-Trp F->G H Purification (RP-HPLC) G->H I Pure this compound H->I

Caption: Workflow for this compound synthesis.

racemization_mechanism cluster_main Mechanism of Racemization via Oxazolone Formation start N-Acyl-L-Amino Acid activated Activated Intermediate start->activated Coupling Reagent oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone Cyclization l_product L-Peptide (Desired) activated->l_product Coupling (No Racemization) oxazolone->activated Ring Opening d_product D-Peptide (Racemized) oxazolone->d_product Coupling (After Racemization) proton Base (+H⁺) oxazolone->proton base Base (-H⁺) base->oxazolone

Caption: Racemization via oxazolone intermediate.

troubleshooting_flowchart start Start: Racemization Detected? temp_check Is reaction temp ≤ 0°C? start->temp_check Yes end Racemization Minimized start->end No lower_temp Action: Lower temperature to 0°C temp_check->lower_temp No base_check Using hindered base (DIPEA/Collidine)? temp_check->base_check Yes lower_temp->base_check change_base Action: Switch to a hindered base base_check->change_base No reagent_check Using additive (HOBt/HOAt/Oxyma)? base_check->reagent_check Yes change_base->reagent_check change_reagent Action: Use COMU, DEPBT, or DIC/Oxyma reagent_check->change_reagent No reagent_check->end Yes change_reagent->end

Caption: Troubleshooting logic for racemization.

References

Technical Support Center: Purification of Synthetic L-Tyrosyl-D-tryptophan by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of synthetic L-Tyrosyl-D-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: The most common and effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is often the stationary phase of choice for peptide purification.[1]

Q2: How can I separate the desired this compound from its L-Tyrosyl-L-tryptophan diastereomer?

A2: Separation of diastereomers like this compound and L-Tyrosyl-L-tryptophan can be achieved using either chiral or conventional (achiral) RP-HPLC.

  • Chiral HPLC: Utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create temporary diastereomeric complexes that have different affinities for the stationary phase, allowing for their separation.[3][4]

  • Conventional RP-HPLC: Can also resolve peptide diastereomers due to subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase.[5][6] Optimization of the mobile phase composition, gradient, and temperature is crucial for successful separation.

Q3: What are the expected impurities in a synthetic this compound preparation?

A3: Crude synthetic peptides typically contain a variety of impurities.[1] For this compound, these may include:

  • Diastereomers: L-Tyrosyl-L-tryptophan, D-Tyrosyl-L-tryptophan, and D-Tyrosyl-D-tryptophan.

  • Deletion sequences: Peptides missing one of the amino acids.

  • Truncated sequences: Incomplete peptide chains.

  • Peptides with protecting groups: Residual protecting groups from the synthesis that were not successfully removed.

  • Reagents from synthesis: Leftover reagents and by-products from the cleavage process.[1]

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of the collected fractions is typically monitored by analytical RP-HPLC with UV detection.[1] The peptide bond absorbs strongly in the UV range of 210-220 nm. The indole ring of tryptophan also provides a characteristic UV absorbance around 280 nm, which can be used for detection.

Q5: What is the significance of this compound in research?

A5: L-Tyrosine and L-Tryptophan are precursors to important neurotransmitters and hormones.[7][8] L-Tyrosine is a precursor to dopamine and norepinephrine, while L-Tryptophan is a precursor to serotonin and melatonin.[7][9] Dipeptides containing these amino acids are often studied for their potential biological activities and roles in cellular signaling pathways.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of Diastereomers Inappropriate stationary phase.For chiral separations, ensure the correct chiral stationary phase is being used. For achiral RP-HPLC, a high-resolution C18 or C8 column is recommended.[5]
Suboptimal mobile phase composition.Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the ion-pairing agent (e.g., trifluoroacetic acid - TFA) concentration. Varying the pH of the mobile phase can also significantly impact selectivity.
Gradient is too steep.Employ a shallower gradient to increase the separation time between closely eluting peaks.[5]
Peak Tailing Secondary interactions with the stationary phase.Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is present in the mobile phase to mask residual silanols on the silica-based stationary phase.
Column overload.Reduce the amount of sample injected onto the column.
Low Yield Peptide precipitation on the column.Ensure the peptide is fully dissolved in the injection solvent before loading. The injection solvent should be compatible with the initial mobile phase conditions.
Incomplete elution from the column.Increase the final concentration of the organic modifier in the gradient to ensure all hydrophobic species are eluted.
Sample Degradation Instability of tryptophan in the mobile phase.Tryptophan can be susceptible to oxidation and degradation, especially under harsh pH conditions or prolonged exposure to light.[10][11] Prepare fresh mobile phases and protect samples from light. Consider working at lower temperatures.
Ghost Peaks Contaminants in the mobile phase or from the system.Use high-purity solvents and additives. Flush the HPLC system thoroughly.

Experimental Protocols

Protocol 1: Chiral RP-HPLC for Diastereomer Separation

This protocol is adapted from a method for the separation of DL-leucine-DL-tryptophan stereomers and can be used as a starting point for optimizing the separation of this compound from its diastereomers.[3][4]

  • Column: Amylose-based chiral stationary phase (e.g., AmyCoat-RP, 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 10 mM ammonium acetate, methanol, and acetonitrile (e.g., in a 50:5:45 v/v/v ratio).[3][4]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Detection: UV at 230 nm.[4]

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve the crude peptide in a mixture of water, methanol, and acetonitrile (e.g., 50:40:10 v/v/v).[4]

Protocol 2: Preparative RP-HPLC for Purification

This is a general protocol for the preparative purification of peptides.[1][5]

  • Column: Preparative C8 or C18 column (e.g., Zorbax 300SB-C8, 250 x 9.4 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage, optimized to elute the target peptide well-separated from impurities. A shallow gradient (e.g., 0.1-1% change in B per minute) is often effective for separating closely related peptides.[5]

  • Flow Rate: 2-4 mL/min, depending on the column dimensions.[5]

  • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide and analyze their purity by analytical RP-HPLC.

Quantitative Data

The following table presents example retention factors for the stereomers of a similar dipeptide, DL-leucine-DL-tryptophan, which can provide an expected elution order and relative retention for this compound diastereomers under chiral chromatography conditions.[3][4]

StereomerRetention Factor (k)
L-L2.25
D-D3.60
D-L5.00
L-D6.50

Data adapted from the chiral separation of DL-leucine-DL-tryptophan.[3][4] The absolute retention times and factors for this compound will vary depending on the specific chromatographic conditions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude Crude Peptide Mixture cleavage->crude prep_hplc Preparative RP-HPLC crude->prep_hplc Injection fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC (Purity Check) fraction_collection->analytical_hplc Analysis of Fractions pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Experimental workflow for the purification of synthetic this compound.

signaling_pathway cluster_neurotransmitters Neurotransmitter Synthesis cluster_dipeptide Synthetic Dipeptide tyr L-Tyrosine dopa L-DOPA tyr->dopa Tyrosine Hydroxylase trp L-Tryptophan serotonin Serotonin (5-HT) trp->serotonin dopamine Dopamine dopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine melatonin Melatonin serotonin->melatonin dipeptide This compound dipeptide->tyr Constituent Amino Acids dipeptide->trp Constituent Amino Acids

Caption: Biosynthetic pathways of neurotransmitters from L-Tyrosine and L-Tryptophan.

References

Technical Support Center: Synthesis of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of L-Tyrosyl-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: I am observing a significant amount of a byproduct with a mass increase of +16 Da and +32 Da in my final product. What is the likely cause and how can I prevent it?

A1: A mass increase of +16 Da and +32 Da strongly suggests oxidation of the D-tryptophan indole ring . The electron-rich indole side chain of tryptophan is highly susceptible to oxidation, which can occur during various stages of peptide synthesis, including cleavage from the resin.[1] The primary oxidation products are oxindolylalanine (Oia, +16 Da), N-formylkynurenine (NFK, +32 Da), and kynurenine (Kyn, +4 Da).[1]

Troubleshooting & Prevention:

  • Use of Indole-Protected Tryptophan: The most effective way to prevent oxidation is to use a D-tryptophan derivative with a protecting group on the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice (e.g., Fmoc-D-Trp(Boc)-OH).[2][3] This protecting group is typically removed during the final cleavage step with trifluoroacetic acid (TFA).[3]

  • Addition of Scavengers: During the final cleavage of the peptide from the solid support, reactive carbocations are generated that can lead to side reactions.[2][4] The addition of scavengers to the cleavage cocktail is crucial to trap these reactive species and minimize tryptophan oxidation. A common scavenger cocktail includes water and triisopropylsilane (TIS).

  • Degas Solvents: To minimize oxidation from dissolved oxygen, it is good practice to degas solvents used in the synthesis, particularly during coupling and cleavage steps.

Q2: My final peptide purity is low, and I suspect racemization of the D-tryptophan residue. How can I confirm this and what measures can I take to minimize it?

A2: Racemization, or epimerization, is a common side reaction in peptide synthesis where the stereochemistry of an amino acid is inverted. While this can occur with any amino acid (except glycine), some are more susceptible. For your this compound synthesis, you would be concerned about the formation of L-Tyrosyl-L-tryptophan.

Confirmation:

  • Chiral HPLC Analysis: The most reliable method to detect and quantify racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the final product or by derivatizing the hydrolyzed peptide with a chiral reagent.

  • NMR Spectroscopy: In some cases, high-field NMR spectroscopy can be used to distinguish between diastereomers.

Troubleshooting & Prevention:

  • Choice of Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to cause very little epimerization.[5] Carbodiimide reagents like DCC and DIC are often used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.[6]

  • Control of Reaction Temperature: Performing coupling reactions at lower temperatures (e.g., 0°C) can help to reduce the rate of racemization.

  • Base Selection: The choice and amount of base used during coupling can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).[6]

Q3: I am synthesizing a larger peptide containing both arginine and D-tryptophan and have identified a side product where a protecting group has transferred to the tryptophan indole ring. What is happening and how can I avoid this?

A3: This side reaction is likely the transfer of a sulfonyl-based protecting group (e.g., Pmc or Pbf) from the arginine side chain to the unprotected indole ring of tryptophan. This occurs during the acidic conditions of the final cleavage step. The extent of this side reaction can depend on the distance between the arginine and tryptophan residues in the peptide sequence.[7]

Troubleshooting & Prevention:

  • Indole Protection: As with preventing oxidation, the most effective solution is to use D-tryptophan with a protected indole nitrogen, such as Fmoc-D-Trp(Boc)-OH.[2][3] The Boc group shields the indole ring from electrophilic attack by the released sulfonyl protecting groups.

  • Optimized Cleavage Cocktail: Using a cleavage cocktail with a carefully selected scavenger combination can help to minimize this side reaction, although it may not be completely eliminated without indole protection.

Quantitative Data on Side Reactions

The yield of the desired dipeptide and the formation of side products are highly dependent on the specific synthetic strategy employed (e.g., solid-phase vs. solution-phase, choice of protecting groups, and coupling reagents). The following table summarizes potential side products and provides an estimate of their occurrence under suboptimal conditions, based on literature reports for tryptophan-containing peptides.

Side ReactionCommon Side Product(s)Typical Occurrence (without preventative measures)Key Prevention Strategy
Tryptophan Oxidation Oxindolylalanine (Oia), N-formylkynurenine (NFK)Can be a major byproduct, especially with harsh cleavage conditions.Use of indole-protected D-tryptophan (e.g., Fmoc-D-Trp(Boc)-OH).
Racemization L-Tyrosyl-L-tryptophanVaries significantly with coupling reagent and conditions (from <1% to >10%).Use of low-racemization coupling reagents (e.g., DEPBT) and additives (e.g., HOBt).
Protecting Group Transfer Sulfonyl-adduct on tryptophan indoleCan be significant in peptides also containing protected arginine.Use of indole-protected D-tryptophan.
Alkylation from Resin Linker Alkylated tryptophan indoleCan be a significant side-product with certain resins (e.g., Wang resin).[8]Use of alternative resins or indole protection.

Experimental Protocols

Below is a generalized experimental protocol for the solid-phase synthesis of this compound using Fmoc/tBu strategy, which is designed to minimize common side reactions.

Materials:

  • Fmoc-D-Trp(Boc)-OH

  • Fmoc-L-Tyr(tBu)-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc-D-Trp(Boc)-OH Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-D-Trp(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-L-Tyr(tBu)-OH Coupling:

    • Deprotect the resin-bound D-tryptophan by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Pre-activate Fmoc-L-Tyr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF and DCM, and finally with diethyl ether.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Diagram 1: Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow Problem Low Purity or Unexpected Mass Mass_Increase Mass Increase (+16, +32 Da) Problem->Mass_Increase Analyze MS Data Racemization_Suspected Racemization Suspected Problem->Racemization_Suspected Analyze Chiral HPLC Protecting_Group_Issue Protecting Group Transfer Problem->Protecting_Group_Issue Analyze MS Data (in Arg-containing peptides) Oxidation Cause: Tryptophan Oxidation Mass_Increase->Oxidation Racemization Cause: Racemization Racemization_Suspected->Racemization PG_Transfer Cause: Protecting Group Transfer Protecting_Group_Issue->PG_Transfer Solution_Oxidation Solution: - Use Fmoc-D-Trp(Boc)-OH - Add Scavengers (TIS) - Degas Solvents Oxidation->Solution_Oxidation Implement Solution_Racemization Solution: - Use Low-Racemization  Coupling Reagents (DEPBT) - Add HOBt/Oxyma - Lower Temperature Racemization->Solution_Racemization Implement Solution_PG_Transfer Solution: - Use Fmoc-D-Trp(Boc)-OH PG_Transfer->Solution_PG_Transfer Implement

Caption: Troubleshooting workflow for common side reactions.

Diagram 2: Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Couple Fmoc-D-Trp(Boc)-OH (DIC/HOBt) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple2 5. Couple Fmoc-L-Tyr(tBu)-OH (DIC/HOBt) Deprotect2->Couple2 Wash2 Wash (DMF, DCM) Couple2->Wash2 Final_Deprotect 6. Final Fmoc Deprotection Wash2->Final_Deprotect Cleave 7. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 9. HPLC Purification Precipitate->Purify Analyze 10. Analysis (MS, HPLC) Purify->Analyze End End: Pure L-Tyr-D-Trp Analyze->End

Caption: Solid-phase synthesis workflow.

References

Troubleshooting low yield in L-Tyrosyl-D-tryptophan production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of L-Tyrosyl-D-tryptophan. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols for this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

The yield of this compound synthesis is primarily influenced by the choice of protecting groups for the amino acid side chains, the selection of the coupling reagent, reaction conditions such as solvent and temperature, and the purification method. Incomplete reactions, side reactions involving the indole group of tryptophan or the phenolic group of tyrosine, and racemization are common challenges that can significantly lower the yield.

Q2: Which protecting groups are recommended for L-Tyrosine and D-Tryptophan?

For a successful synthesis, an orthogonal protection strategy is crucial.[1][2] This allows for the selective removal of protecting groups without affecting others. A common and effective strategy for solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[2]

  • L-Tyrosine: The hydroxyl group of the tyrosine side chain is typically protected with a tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH). This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

  • D-Tryptophan: The indole nitrogen of the tryptophan side chain should be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group (Fmoc-D-Trp(Boc)-OH) is a standard choice as it minimizes side reactions during synthesis and is cleaved by TFA.

Q3: What are the potential side reactions during the coupling of L-Tyrosine and D-Tryptophan?

Several side reactions can occur, leading to a decrease in yield and purity:

  • Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling.[4] The use of coupling reagents known for low racemization, such as those combined with HOBt or its derivatives, is recommended.

  • Alkylation of Tryptophan: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the cleavage of tBu protecting groups. The use of scavengers in the cleavage cocktail is essential to prevent this.

  • Modification of Tyrosine: The phenolic hydroxyl group of tyrosine can undergo undesired reactions if not properly protected.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially in SPPS, which can lead to the cleavage of the growing peptide chain from the resin.[5] Using a 2-chlorotrityl chloride resin can help minimize this due to its steric bulk.[5]

  • Guanidinylation: If uronium/aminium-based coupling reagents like HBTU are used, they can react with the unprotected N-terminal amine of the growing peptide chain, leading to chain termination. Pre-activation of the amino acid can prevent this.[5]

Q4: How can I purify the final this compound product?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound.[6] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[7] The separation is based on the hydrophobicity of the peptide and its impurities.[6]

Troubleshooting Guides

Problem 1: Low final yield of this compound after purification.

This is a common issue that can stem from several factors throughout the synthesis process.

Possible Cause Recommended Solution Experimental Protocol
Incomplete Coupling Reaction Optimize coupling conditions. Consider double coupling or using a more efficient coupling reagent. Monitor the completion of the reaction using a qualitative test like the Kaiser test.Protocol 1: Optimized Coupling 1. Pre-activate Fmoc-L-Tyr(tBu)-OH (1.2 eq.) with HBTU (1.2 eq.) and DIPEA (2.4 eq.) in DMF for 5 minutes.2. Add the activated amino acid solution to the deprotected D-Trp-resin.3. Allow the reaction to proceed for 2-4 hours at room temperature.4. Perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
Side Reactions Ensure proper protection of Tyr and Trp side chains. Use scavengers during final cleavage.Protocol 2: Cleavage with Scavengers 1. After synthesis, treat the resin-bound dipeptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.2. The triisopropylsilane (TIS) acts as a scavenger to capture reactive carbocations.
Loss during Purification Optimize the HPLC purification gradient to ensure good separation of the product from impurities. Collect smaller fractions and analyze them before pooling.Protocol 3: Gradient Optimization for RP-HPLC 1. Perform an initial analytical run with a broad gradient (e.g., 5-95% Acetonitrile in 30 min) to determine the approximate elution time of the product.2. For the preparative run, use a shallower gradient around the elution point (e.g., a 1% per minute increase in acetonitrile) to improve resolution.
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude product.

Extra peaks indicate the presence of impurities, which could be deletion sequences, byproducts of side reactions, or incompletely deprotected peptides.

Possible Impurity Identification Method Prevention/Solution
Deletion Sequence (D-Trp) Mass Spectrometry (MS) will show a peak corresponding to the mass of the starting amino acid.Ensure complete coupling by using optimized coupling protocols and monitoring with the Kaiser test. Consider double coupling.
Tryptophan Alkylation MS will show a mass increase corresponding to the addition of an alkyl group (e.g., +56 for t-butyl).Use a scavenger cocktail during cleavage (see Protocol 2).
Racemized Diastereomer (L-Tyr-L-Trp) Chiral HPLC or careful analysis of high-resolution analytical HPLC may show a closely eluting peak.Use a coupling reagent known for low racemization (e.g., HBTU/HOBt). Avoid excessive use of base.
Diketopiperazine MS will show a cyclic dipeptide product.Use a sterically hindered resin like 2-chlorotrityl chloride resin.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Dipeptide Synthesis

Coupling ReagentTypical YieldRacemization RiskNotes
HBTU/DIPEAHighLow to ModerateFast reaction times, but can cause guanidinylation if not pre-activated.[1][8]
BOP/DIPEAVery HighLowHigh yields and low racemization reported in comparative studies.[9]
DIC/HOBtGood to HighLowHOBt helps to suppress racemization.[10]
HATU/DIPEAVery HighLowHighly efficient, especially for sterically hindered couplings.

Experimental Protocols

Protocol 4: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a pre-loaded Fmoc-D-Trp(Boc)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the D-tryptophan. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the amino acid solution and vortex for 2 minutes (pre-activation).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the L-tyrosine.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both with 0.1% TFA).

    • Collect fractions and analyze by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow start Start: Fmoc-D-Trp(Boc)-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Coupling: Fmoc-L-Tyr(tBu)-OH HBTU/HOBt/DIPEA deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) deprotection2->cleavage purification RP-HPLC Purification cleavage->purification end This compound purification->end

Caption: Solid-phase synthesis workflow for this compound.

troubleshooting_yield start Low Yield Issue check_coupling Check Coupling Completion (Kaiser Test) start->check_coupling check_impurities Analyze Crude by HPLC/MS start->check_impurities incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive side_reactions Major Impurity Peaks check_impurities->side_reactions Present solution1 Solution: - Double Couple - Change Coupling Reagent incomplete_coupling->solution1 solution2 Solution: - Check Protecting Groups - Use Scavengers - Optimize Cleavage side_reactions->solution2 side_reactions coupling_step Peptide Coupling Step racemization Racemization coupling_step->racemization Potential Issue diketopiperazine Diketopiperazine Formation coupling_step->diketopiperazine Potential Issue guanidinylation Guanidinylation coupling_step->guanidinylation Potential Issue (with uronium reagents) alkylation Trp Alkylation (during cleavage) cleavage_step Cleavage Step cleavage_step->alkylation

References

L-Tyrosyl-D-tryptophan handling and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Tyrosyl-D-tryptophan

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A: Upon receipt, the solid this compound should be stored at 4°C, protected from light, and ideally under a nitrogen atmosphere to prevent degradation.[1][2] For long-term storage, refer to the supplier's certificate of analysis, but generally, keeping it in a cool, dark, and dry place is crucial.

Q2: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, it is advisable to use an appropriate solvent based on experimental needs. Due to the properties of its constituent amino acids, this compound is expected to be more soluble in organic solvents like DMSO and ethanol than in aqueous solutions.[3] For aqueous buffers like PBS, solubility may be limited.[4] Gentle warming and stirring can aid dissolution.[4] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]

Q3: How should I store stock solutions of this compound?

A: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is critical to protect these solutions from light and to store them under nitrogen if possible.[1][2][5]

Q4: Is this compound susceptible to degradation?

A: Yes. The tryptophan component, in particular, is highly susceptible to oxidation.[6] Degradation can be caused by exposure to reactive oxygen species, light, heat, and certain metals.[6] This can lead to the formation of various degradation products, potentially impacting experimental results.

Q5: What are the expected physical properties of this compound?

A: this compound is expected to be a white to off-white solid powder.[1] The constituent amino acid, L-tryptophan, has a flat taste and is odorless.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution The compound has limited solubility in neutral aqueous buffers like PBS.[4] The pH of the solution may not be optimal for solubility.[3]Try dissolving the compound in a small amount of an organic solvent like DMSO first, then slowly adding it to the aqueous buffer while stirring.[3] Adjusting the pH with dilute acid or base may improve solubility, but check for compatibility with your experimental setup.[4] Gentle heating can also increase solubility.[3][4]
Inconsistent Experimental Results The compound may have degraded due to improper storage or handling. The tryptophan indole ring is sensitive to oxidation and light.[6][8]Always store the solid compound and stock solutions as recommended (see storage table below). Prepare fresh solutions for critical experiments. Protect solutions from light by using amber vials or wrapping containers in foil.
Difficulty Dissolving the Powder The compound may not be readily soluble in the chosen solvent at the desired concentration.Increase the temperature of the solution by gentle warming.[3] Use sonication to aid dissolution. If possible for your experiment, try a different solvent where solubility is higher, such as ethanol or DMSO.[3][9]
Color Change in Solution Oxidation or degradation of the tryptophan moiety may have occurred.[6] This can be accelerated by exposure to light, heat, or air (oxygen).Discard the solution and prepare a fresh batch using high-purity solvent. Ensure the new solution is protected from light and consider purging the vial with nitrogen or argon before sealing.[1][5]

Quantitative Data Summary

Storage Conditions
Form Temperature Duration Additional Precautions
Solid Powder 4°CLong-termProtect from light, store under nitrogen.[1][2]
Stock Solution in Solvent -20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles.[2][5]
Stock Solution in Solvent -80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles.[5]
Solubility Profile

Note: Data is primarily based on the individual amino acids L-tryptophan and L-tyrosine.

Solvent Solubility Notes
Water Slightly to moderately soluble.[3][10]Solubility is 11.4 g/L at 25°C for L-tryptophan.[11] Solubility is influenced by pH and temperature.[3]
Ethanol SolubleL-tryptophan is soluble in hot alcohol.[11]
DMSO Soluble[3]Hygroscopic DMSO can significantly impact solubility.[2]
PBS (pH 7.4) LimitedAchieving high concentrations can be difficult without pH adjustment or co-solvents.[4]
Dilute Acids/Bases SolubleL-tryptophan is soluble in dilute acids and alkali hydroxides.[4][11]
Chloroform / Ether Insoluble[3][11]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube or vial. (For 1 mL of a 10 mM solution, you will need approximately 3.71 mg, based on a molecular weight of ~371.4 g/mol for the dipeptide).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you may use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes (e.g., amber tubes).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light, as per the storage guidelines.[5]

Visual Guides

G cluster_storage Receiving and Storage cluster_prep Solution Preparation Receive Receive Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Before opening StoreSolid Store Solid at 4°C (Dark, Dry, N2) Equilibrate->StoreSolid For long-term storage Weigh Weigh Powder StoreSolid->Weigh For use AddSolvent Add Solvent (e.g., DMSO) Weigh->AddSolvent Dissolve Dissolve (Vortex, Sonicate, Warm) AddSolvent->Dissolve Aliquot Aliquot into Tubes Dissolve->Aliquot StoreSolution Store Solution at -20/-80°C (Dark) Aliquot->StoreSolution G Compound This compound Light UV Light / Sunlight Light->Compound Heat High Temperatures (>40°C) Heat->Compound Oxygen Atmospheric Oxygen Oxygen->Compound Metals Trace Metal Ions Metals->Compound ROS Reactive Oxygen Species (e.g., H2O2) ROS->Compound

References

Technical Support Center: Overcoming Aggregation of Peptides Containing L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing the L-Tyrosyl-D-tryptophan dipeptide motif.

Troubleshooting Guides

Issue: Peptide Precipitation or Cloudiness Observed in Solution

Possible Cause: The peptide concentration may be too high, or the solution conditions (pH, ionic strength) may be promoting aggregation. Peptides are least soluble at their isoelectric point (pI) where the net charge is zero.[1] Aromatic residues like tyrosine and tryptophan can contribute to aggregation through hydrophobic interactions and π-π stacking.[2][3][4][5]

Troubleshooting Steps:

  • Reduce Peptide Concentration: Attempt to dissolve the peptide at a lower concentration.

  • Optimize Solution pH:

    • If the peptide's pI is known, adjust the buffer pH to be at least 1-2 units above or below the pI to increase the net charge and promote electrostatic repulsion between peptide molecules.[1][6][7]

    • If the pI is unknown, test a range of pH values (e.g., pH 5, 7, and 9) to identify a pH where solubility is improved.

  • Adjust Ionic Strength:

    • The effect of ionic strength can be complex.[8][9][10] At low ionic strength, increasing salt concentration can sometimes shield charges and promote aggregation.[6][8] Conversely, at high ionic strength, salts can influence the solvent properties (Hofmeister effects) and either stabilize or destabilize the peptide.[6][8]

    • Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition.

  • Incorporate Solubilizing Agents:

    • Add organic co-solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) in small percentages (e.g., 5-20%) to aid in initial solubilization before dilution in aqueous buffer. Note that high concentrations of organic solvents may affect peptide structure and activity.

    • Consider the use of chaotropic agents like guanidinium chloride or urea at low concentrations, although these can be denaturing.

Issue: Gradual Increase in Aggregation Over Time (e.g., during storage or incubation)

Possible Cause: The peptide may be undergoing slow conformational changes leading to the formation of soluble oligomers and eventually larger, insoluble aggregates. This can be influenced by temperature, pH, and oxidation of susceptible residues like tryptophan.[6]

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Store the peptide solution at lower temperatures (e.g., 4°C or -20°C) to slow down aggregation kinetics. Be mindful of freeze-thaw cycles which can also induce aggregation.

    • Consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C for long-term storage.

  • Add Excipients to the Formulation:

    • Sugars and Polyols: Sucrose, trehalose, mannitol, and glycerol can act as stabilizers.[1]

    • Amino Acids: Arginine is a common excipient used to suppress protein and peptide aggregation.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Tween 80 can prevent aggregation at interfaces (e.g., air-water).[6][11] However, be aware that some surfactants can undergo oxidation, which may in turn affect the peptide.[6] Alkylsaccharides are another class of non-ionic surfactants that have been shown to be effective.[12][13][14]

  • Protect Against Oxidation:

    • If oxidation of the tryptophan residue is suspected, consider adding antioxidants such as methionine or ascorbic acid to the buffer.[6]

    • Work in an inert atmosphere (e.g., with argon or nitrogen) to minimize exposure to oxygen.

    • Protecting the indole nitrogen of tryptophan with a formyl group (Nin-formyl) can prevent oxidative degradation during handling and storage.[15]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A1: Peptides containing this compound are susceptible to aggregation due to the presence of two aromatic residues. Both tyrosine and tryptophan have hydrophobic side chains that can participate in hydrophobic interactions and π-π stacking, which are key driving forces for self-assembly and aggregation.[2][3][4][5] The specific arrangement of these residues can create aggregation-prone regions within the peptide sequence.

Q2: How can I detect and quantify the aggregation of my peptide?

A2: Several biophysical techniques can be used to detect and quantify peptide aggregation:

  • UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering (turbidity).[16]

  • Fluorescence Spectroscopy:

    • Intrinsic Tryptophan Fluorescence: A change in the emission maximum of tryptophan fluorescence can indicate a change in its local environment, such as burial within an aggregate.[17]

    • Thioflavin T (ThT) Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates rich in β-sheet structures.[6][17]

  • Circular Dichroism (CD) Spectroscopy: CD can monitor changes in the secondary structure of the peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation is often indicative of amyloidogenic aggregation.[17]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of oligomers and larger aggregates.[17]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to quantify the amount of monomer, oligomers, and larger aggregates.[10]

Q3: What is the role of pH in controlling the aggregation of these peptides?

A3: pH plays a crucial role in peptide aggregation by influencing the net charge of the peptide.[7] Peptides are generally most prone to aggregation at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[1] By adjusting the pH of the solution to be significantly different from the pI, the net charge on the peptide increases, leading to greater electrostatic repulsion and potentially reduced aggregation.[6][8]

Q4: Can chemical modifications help in preventing aggregation?

A4: Yes, chemical modifications can be an effective strategy.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrophilicity and steric hindrance of the peptide, thereby improving solubility and reducing aggregation.[18][19]

  • Amino Acid Substitution: If the peptide's function allows, substituting one of the aromatic residues with a less hydrophobic or a "gatekeeper" residue (like proline) can disrupt aggregation-prone regions.[6]

  • N-terminal or C-terminal Modifications: Capping the termini (e.g., N-terminal acetylation, C-terminal amidation) can alter the overall charge and hydrogen bonding capacity of the peptide, which may influence its aggregation propensity.

Quantitative Data Summary

Table 1: Effect of Excipients on Peptide Solubility

ExcipientConcentrationObserved Effect on a Model Aromatic PeptideReference
PEG8Covalently AttachedIncreased aqueous solubility of a (WY)3 peptide from 1.15 mg/mL to 3.77 mg/mL.[18][19]
Arginine0.1 - 1 MCommonly used to suppress aggregation and increase solubility of proteins and peptides.General knowledge, supported by[20]
Tween 200.01% - 0.1% (v/v)Reduces surface-induced aggregation and can help solubilize hydrophobic peptides.[11]
Sucrose5% - 10% (w/v)Can increase the stability of peptides in solution.[1]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Ionic Strength
  • Peptide Stock Solution: Prepare a concentrated stock solution of the this compound-containing peptide in a suitable solvent (e.g., sterile water, 10% acetonitrile, or DMSO).

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., acetate buffer pH 5.0, phosphate buffer pH 7.0, and Tris buffer pH 9.0). For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM).

  • Solubility Testing:

    • Add a small aliquot of the peptide stock solution to each buffer condition to achieve the desired final peptide concentration.

    • Vortex briefly and allow the solutions to equilibrate at room temperature for 1 hour.

    • Visually inspect for any precipitation or cloudiness.

    • Measure the absorbance at 600 nm to quantify turbidity. A lower absorbance indicates better solubility.[16]

  • Data Analysis: Plot the turbidity (A600) against pH and ionic strength to identify the optimal conditions for peptide solubility.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Kinetics
  • Reagent Preparation:

    • Prepare a concentrated stock solution of Thioflavin T (e.g., 1 mM) in water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the peptide solution in the desired buffer at a concentration that is known to aggregate over time.

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to multiple wells.

    • In separate wells, include a buffer-only control.

    • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Measurement:

    • Place the plate in a plate reader capable of measuring fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[21]

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours or days.[21]

  • Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid-like aggregation, showing a lag phase, a growth phase, and a plateau phase.[6]

Visualizations

Troubleshooting_Workflow Start Peptide Aggregation Observed Check_Conc Is Peptide Concentration High? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_pH Is pH near pI? Check_Conc->Check_pH No Reduce_Conc->Check_pH Adjust_pH Adjust pH (± 2 units from pI) Check_pH->Adjust_pH Yes Check_Ionic Optimize Ionic Strength Check_pH->Check_Ionic No/Unknown Adjust_pH->Check_Ionic Adjust_Ionic Test Range of Salt Concentrations Check_Ionic->Adjust_Ionic Add_Excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose, Surfactants) Adjust_Ionic->Add_Excipients Check_Oxidation Is Oxidation a Concern? (e.g., long-term storage) Add_Excipients->Check_Oxidation Add_Antioxidant Add Antioxidants (e.g., Methionine) Check_Oxidation->Add_Antioxidant Yes Resolution Aggregation Minimized Check_Oxidation->Resolution No Add_Antioxidant->Resolution

Caption: Troubleshooting workflow for addressing peptide aggregation.

Aggregation_Detection_Methods Main Characterizing Peptide Aggregation Spectroscopy Spectroscopic Methods Main->Spectroscopy Microscopy Microscopy Main->Microscopy Other Other Techniques Main->Other UV_Vis UV-Vis (Turbidity) Spectroscopy->UV_Vis Detects large aggregates Fluorescence Fluorescence (Intrinsic/ThT) Spectroscopy->Fluorescence Monitors fibril formation CD Circular Dichroism (CD) Spectroscopy->CD Analyzes secondary structure AFM Atomic Force Microscopy (AFM) Microscopy->AFM Visualizes morphology TEM Transmission Electron Microscopy (TEM) Microscopy->TEM Visualizes morphology DLS Dynamic Light Scattering (DLS) Other->DLS Measures aggregate size SEC Size Exclusion Chromatography (SEC) Other->SEC Quantifies aggregate population

Caption: Key techniques for the characterization of peptide aggregation.

References

Technical Support Center: Enhancing the Fluorescent Signal of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescent signal of L-Tyrosyl-D-tryptophan in their experiments.

Troubleshooting Guide

Issue: Low or Unstable Fluorescent Signal

Question: My this compound solution has a very weak fluorescent signal. What are the potential causes and how can I enhance it?

Answer: A weak fluorescent signal from this compound can stem from several factors, primarily related to quenching, solvent environment, and pH. The intrinsic fluorescence of the dipeptide is dominated by the tryptophan residue, so factors affecting tryptophan fluorescence will have the most significant impact.

Troubleshooting Workflow for Low Fluorescence Signal

Low_Fluorescence_Workflow cluster_solvent Solvent Polarity cluster_ph pH of Solution cluster_quenching Quenching Agents cluster_enhancers Enhancement Strategies start Start: Low Fluorescent Signal check_solvent 1. Evaluate Solvent start->check_solvent check_ph 2. Optimize pH check_solvent->check_ph If signal is still low polar_solvent Polar Solvent (e.g., Water)? Leads to lower quantum yield and red-shift. check_solvent->polar_solvent check_quenching 3. Identify Potential Quenchers check_ph->check_quenching If signal is still low acidic_basic_ph Highly acidic or basic pH? Can alter ionization states and quench fluorescence. check_ph->acidic_basic_ph consider_enhancers 4. Consider Fluorescence Enhancers check_quenching->consider_enhancers If signal is still low metal_ions Presence of heavy metal ions? (e.g., Cu2+, Ni2+, Fe3+) check_quenching->metal_ions solution Solution: Enhanced Signal consider_enhancers->solution nanoparticles Incorporate silver or gold nanoparticles. consider_enhancers->nanoparticles nonpolar_solvent Switch to a less polar solvent (e.g., dioxane, ethanol) to potentially increase quantum yield and cause a blue-shift. optimal_ph Adjust pH to the optimal range of 6.5-7.5. other_quenchers Other quenchers? (e.g., dissolved O2, other amino acids) remove_quenchers Use chelating agents (e.g., EDTA) for metal ions. De-gas solutions to remove oxygen.

Caption: Troubleshooting workflow for diagnosing and resolving low fluorescent signals.

Frequently Asked Questions (FAQs)

Q1: How does the solvent environment affect the fluorescence of this compound?

A1: The solvent polarity plays a crucial role in the fluorescence of the tryptophan residue. In polar solvents like water, the excited state of the indole ring is stabilized, which leads to a red-shift (longer emission wavelength) and often a decrease in the fluorescence quantum yield.[1] Conversely, in less polar or non-polar environments, the quantum yield tends to be higher, and the emission maximum shifts to shorter wavelengths (blue-shift).[1][2] This is due to the large excited-state dipole moment of the tryptophan indole ring.[3]

Influence of Solvent Polarity on Tryptophan Fluorescence

Solvent_Effect cluster_high Effects in Polar Solvent cluster_low Effects in Non-Polar Solvent high_polarity High Polarity Solvent (e.g., Water) red_shift Red Shift in Emission (to longer wavelengths, ~350 nm) high_polarity->red_shift leads to lower_qy Lower Quantum Yield (Increased quenching) high_polarity->lower_qy leads to low_polarity Low Polarity Solvent (e.g., Dioxane) blue_shift Blue Shift in Emission (to shorter wavelengths, ~330 nm) low_polarity->blue_shift leads to higher_qy Higher Quantum Yield (Reduced quenching) low_polarity->higher_qy leads to

Caption: The effect of solvent polarity on tryptophan's fluorescent properties.

Q2: What is the optimal pH for measuring the fluorescence of this compound?

A2: The fluorescence intensity of both tryptophan and tyrosine is pH-dependent. The strongest fluorescence emission is typically observed in the pH range of 6.5 to 7.5.[4] At highly acidic or basic pH, the protonation state of the amino and carboxyl groups, as well as the phenolic hydroxyl group of tyrosine, can change, leading to quenching of the fluorescence.[3][5]

Q3: Can metal ions enhance or quench the fluorescence of this compound?

A3: Metal ions are well-known quenchers of tryptophan and tyrosine fluorescence.[6] Heavy metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe³⁺) can form complexes with the dipeptide, leading to significant fluorescence quenching.[6][7] This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or electron transfer.[3] However, some metal ions, like zinc (Zn²⁺), have been observed to initially increase the tryptophan fluorescence signal at low concentrations before quenching at higher concentrations in certain proteins.[8]

Mechanism of Fluorescence Quenching by Metal Ions

Quenching_Mechanism start This compound in Solution add_metal Addition of Metal Ions (e.g., Cu2+, Ni2+, Fe3+) start->add_metal complexation Formation of a Non-fluorescent Complex add_metal->complexation Ions Present no_quenching Intrinsic Fluorescence Observed add_metal->no_quenching No Ions quenching Fluorescence Quenching complexation->quenching

Caption: Simplified pathway of fluorescence quenching by metal ions.

Q4: Are there any reagents that can be used to enhance the fluorescent signal?

A4: Yes, nanoparticles have been shown to enhance the fluorescence of tryptophan. Specifically, silver nanoparticles can lead to a noticeable enhancement of the fluorescence signal.[9][10] This phenomenon is known as metal-enhanced fluorescence (MEF). The exact mechanism is complex but is related to the interaction of the fluorophore with the localized surface plasmon resonance of the nanoparticles.

Data Presentation

Table 1: Influence of Solvent on Tryptophan Fluorescence Properties

SolventPolarityTypical Emission Max (nm)Relative Quantum Yield
WaterHigh~350-365Low
DioxaneLow~330High
EthanolMedium~340Medium

Data compiled from principles described in cited literature.[1][2][11]

Table 2: Effect of Common Metal Ions on Tryptophan and Tyrosine Fluorescence

Metal IonTypical EffectMechanism of Quenching
Cu²⁺Strong QuenchingComplex Formation, Electron Transfer
Ni²⁺Moderate QuenchingComplex Formation
Fe³⁺Strong QuenchingComplex Formation
Zn²⁺Concentration-dependentInitial enhancement possible, then quenching

Information based on studies of tryptophan and tyrosine fluorescence in the presence of metal ions.[6][7][8]

Experimental Protocols

Protocol 1: Investigating Solvent Effects on Fluorescence
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities (e.g., 100% water, 50:50 ethanol:water, 100% ethanol, 100% dioxane). The final concentration of the dipeptide should be identical in all samples.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite both tyrosine and tryptophan, with emission dominated by tryptophan).

    • Record the emission spectra from 300 nm to 450 nm for each sample.

  • Data Analysis:

    • Note the wavelength of maximum emission for each solvent.

    • Compare the relative fluorescence intensities.

    • Plot the emission maximum and relative intensity as a function of solvent polarity.

Protocol 2: Evaluating Nanoparticle-Induced Fluorescence Enhancement
  • Nanoparticle Synthesis/Acquisition: Obtain or synthesize silver nanoparticles (AgNPs) of a desired size.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Create a series of samples with a fixed concentration of the dipeptide and varying concentrations of AgNPs.

    • Include a control sample with no AgNPs.

  • Incubation: Allow the samples to incubate for a short period to ensure interaction between the dipeptide and the nanoparticles.

  • Fluorescence Measurement:

    • Using a spectrofluorometer with an excitation wavelength of 280 nm, record the emission spectra from 300 nm to 450 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the samples containing AgNPs to the control.

    • Determine the optimal concentration of AgNPs for maximum fluorescence enhancement.

Experimental Workflow for Nanoparticle Enhancement

Nanoparticle_Workflow start Start: Prepare Dipeptide Solution prepare_nps Prepare Silver Nanoparticle (AgNP) Suspensions start->prepare_nps mix_samples Mix Dipeptide with varying concentrations of AgNPs start->mix_samples prepare_nps->mix_samples incubate Incubate Samples mix_samples->incubate measure Measure Fluorescence (Excitation: 280 nm) incubate->measure analyze Analyze Data: Compare Intensities vs. Control measure->analyze end Determine Optimal AgNP Concentration for Enhancement analyze->end

Caption: Step-by-step experimental workflow for nanoparticle-based fluorescence enhancement.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Tyrosyl-D-tryptophan and L-Tyrosyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of the dipeptides L-Tyrosyl-D-tryptophan and L-Tyrosyl-L-tryptophan. Due to a scarcity of direct comparative studies, this analysis extrapolates from the known biological roles of their constituent amino acids and related dipeptides, highlighting the critical influence of stereochemistry on their potential pharmacological profiles.

Introduction: The Significance of Stereochemistry

The biological activity of peptides is intrinsically linked to the stereochemistry of their amino acid residues. The substitution of an L-amino acid with its D-enantiomer can profoundly alter a peptide's stability, receptor affinity, and signaling properties. L-amino acids are the proteinogenic building blocks of life, while D-amino acids are less common in higher organisms but play significant roles in microorganisms and as components of some peptide hormones and toxins. This guide explores how the chirality of the tryptophan residue in L-Tyrosyl-tryptophan dipeptides is likely to dictate their biological effects.

Potential Biological Activities: Opioid and Cholecystokinin (CCK) Receptor Modulation

Dipeptides containing tyrosine and tryptophan residues have been investigated for their interactions with opioid and cholecystokinin (CCK) receptors. The N-terminal tyrosine is a key pharmacophoric element for many opioid peptides, while tryptophan residues are crucial for the activity of certain CCK receptor antagonists.

Opioid Receptor Activity

The "message-address" concept of opioid peptide activity suggests that the N-terminal tyrosine provides the "message" for receptor activation, while subsequent residues form the "address" that determines receptor selectivity.[1] Endogenous opioid peptides like endomorphins contain a Tyr-Pro-Trp sequence, underscoring the importance of both tyrosine and tryptophan in opioid receptor interaction.[2] While direct evidence is lacking for L-Tyrosyl-L-tryptophan and this compound, their structural similarity to the N-terminus of some opioid peptides suggests they may possess weak opioid activity or act as modulators of opioid signaling. The D-tryptophan in this compound could enhance metabolic stability and potentially alter receptor affinity and selectivity compared to its L-L counterpart.

Cholecystokinin (CCK) Receptor Antagonism

Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion, satiety, and anxiety.[3][4] There are two main CCK receptor subtypes, CCK-A (predominantly in the periphery) and CCK-B (primarily in the central nervous system).[3] Dipeptoid antagonists of CCK receptors have been developed, and some of these incorporate tryptophan derivatives.[5][6] It is plausible that L-Tyrosyl-L-tryptophan and this compound could exhibit activity at CCK receptors. The stereochemistry of the tryptophan residue would likely influence the binding affinity and selectivity for CCK-A versus CCK-B receptors.

Comparative Data on Related Compounds

Compound/PeptideReceptor/TargetActivityQuantitative Data (Ki, IC50, etc.)
Hypothetical L-Tyrosyl-L-tryptophan Opioid Receptors (μ, δ, κ)Potential Agonist/ModulatorNot Determined
Hypothetical this compound Opioid Receptors (μ, δ, κ)Potential Agonist/Modulator (likely different affinity/selectivity)Not Determined
Hypothetical L-Tyrosyl-L-tryptophan CCK Receptors (CCK-A, CCK-B)Potential AntagonistNot Determined
Hypothetical this compound CCK Receptors (CCK-A, CCK-B)Potential Antagonist (likely different affinity/selectivity)Not Determined
N-[N-[(2-adamantyloxy)carbonyl]-D-alpha-methyltryptophanyl]-N-[2-(4-chlorophenyl)ethyl]glycineCCK-B ReceptorAntagonistKi = 6.1 nM (guinea pig cortex)[6]

Metabolic Fate and Bioavailability

The metabolic pathways of L-tryptophan and D-tryptophan are distinct, which will have significant implications for the in vivo activity and bioavailability of the two dipeptides.

  • L-Tryptophan: It is an essential amino acid and the precursor for the synthesis of serotonin, melatonin, and niacin.[7][8][9] L-tryptophan is actively transported across the blood-brain barrier.

  • D-Tryptophan: It is not a precursor for serotonin synthesis in the brain.[10] Its conversion to L-tryptophan in mammals is negligible.[10] D-tryptophan is cleared from plasma more rapidly than L-tryptophan.[10]

Therefore, L-Tyrosyl-L-tryptophan, upon enzymatic cleavage, would release L-tyrosine and L-tryptophan, which can then participate in their respective metabolic pathways, including neurotransmitter synthesis. In contrast, this compound would release L-tyrosine and D-tryptophan. The released D-tryptophan would not contribute to serotonin production and would be metabolized or excreted via different pathways.

Proposed Signaling Pathways and Experimental Workflows

Signaling Pathways

The potential signaling pathways modulated by these dipeptides would likely involve G-protein coupled receptors (GPCRs), such as opioid and CCK receptors.

G_protein_signaling Potential GPCR Signaling Cascade Dipeptide L-Tyrosyl-D/L-tryptophan Receptor Opioid or CCK Receptor (GPCR) Dipeptide->Receptor Binding G_protein G-protein (Gi/Go or Gq/11) Receptor->G_protein Activation Effector Effector Enzyme (Adenylyl Cyclase or Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Initiation

Caption: Potential GPCR signaling cascade for dipeptide activity.

Experimental Workflows

To empirically compare the biological activities of this compound and L-Tyrosyl-L-tryptophan, a series of in vitro and in vivo experiments would be necessary.

experimental_workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Receptor_Binding Receptor Binding Assays (Opioid & CCK Receptors) Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assay Determine Ki Metabolic_Stability Metabolic Stability Assays (Plasma, Microsomes) Functional_Assay->Metabolic_Stability Determine EC50/IC50 PK_Studies Pharmacokinetic Studies (Blood-Brain Barrier Penetration) Metabolic_Stability->PK_Studies Assess Half-life Behavioral_Models Behavioral Models (e.g., Analgesia, Anxiety) PK_Studies->Behavioral_Models Assess Bioavailability Dipeptides L-Tyr-D-Trp vs. L-Tyr-L-Trp Dipeptides->Receptor_Binding

Caption: Workflow for comparing dipeptide biological activities.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid and CCK Receptors

Objective: To determine the binding affinities (Ki) of this compound and L-Tyrosyl-L-tryptophan for μ, δ, and κ opioid receptors, and CCK-A and CCK-B receptors.

Materials:

  • Cell membranes expressing the human recombinant opioid or CCK receptors.

  • Radioligands: [³H]DAMGO (μ-opioid), [³H]DPDPE (δ-opioid), [³H]U69,593 (κ-opioid), [¹²⁵I]CCK-8 (CCK-A/B).

  • Test dipeptides (this compound and L-Tyrosyl-L-tryptophan) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test dipeptides.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test dipeptides.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values (concentration of dipeptide that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay for Gi/o-Coupled Receptors

Objective: To assess the functional activity (agonist or antagonist) of the dipeptides at Gi/o-coupled receptors (e.g., opioid receptors).

Materials:

  • CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test dipeptides.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test dipeptides at various concentrations for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • For agonist activity, the dipeptides will inhibit forskolin-stimulated cAMP production. For antagonist activity, the dipeptides will block the inhibitory effect of a known agonist.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The biological activities of this compound and L-Tyrosyl-L-tryptophan remain largely unexplored. Based on the known pharmacology of related peptides and the distinct metabolic fates of L- and D-tryptophan, it is reasonable to hypothesize that these dipeptides may exhibit differential activities at opioid and CCK receptors. The presence of the D-tryptophan residue in this compound is predicted to confer greater metabolic stability and potentially a unique receptor interaction profile compared to its L-L counterpart.

Future research should focus on the direct comparative evaluation of these dipeptides using the experimental protocols outlined above. Such studies would not only elucidate the specific biological roles of these compounds but also contribute to a deeper understanding of the structure-activity relationships of dipeptides and the pharmacological consequences of D-amino acid substitution. This knowledge could be instrumental in the rational design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Fluorescent Properties of L-Tyrosyl-D-tryptophan and Other Common Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of aromatic amino acids provides a powerful, non-invasive tool for probing the structure, dynamics, and interactions of peptides and proteins. The dipeptide L-Tyrosyl-D-tryptophan, containing two fluorescent amino acids, offers a unique intrinsic probe. This guide provides a comparative analysis of the fluorescent properties of this compound against other widely used extrinsic fluorescent probes, supported by experimental data and detailed protocols.

Comparison of Fluorescent Properties

The selection of a fluorescent probe is dictated by the specific application and the instrumentation available. The following table summarizes the key fluorescent properties of this compound and several common fluorescent probes. The data for this compound is estimated based on the behavior of tryptophan-containing dipeptides, as its properties are highly sensitive to the local environment.[1][2][3][4]

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Lifetime (τ, ns)Key Characteristics
This compound ~280~350Variable (0.01 - 0.35)[4]~5,600 (Trp)[5]~0.5 and ~3.1 (Trp)[4]Intrinsic probe, highly sensitive to local environment and pH.[1][4]
Fluorescein isothiocyanate (FITC) ~495[6][7]~519[6][7]High (~0.9)[8]>75,000~4Bright green fluorescence, pH-sensitive, prone to photobleaching.[7][9]
Dansyl Chloride ~330-350~500-550Variable~4,300~10-20Environmentally sensitive, blue-green fluorescence, reacts with primary amines.[10][11]
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) ~467[12]~539[12]Variable~25,000~6-8Environmentally sensitive, green fluorescence, commonly used for labeling lipids.[13][14][15]
BODIPY FL ~503~512High (~0.9-1.0)[][17]>80,000[17]~5-6Bright, photostable, narrow emission, relatively insensitive to pH and solvent polarity.[][17][]

Experimental Protocols

Accurate comparison of fluorescent probes requires standardized experimental protocols. Below are detailed methodologies for determining two key fluorescent properties: quantum yield and fluorescence lifetime.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.[1]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate buffer, pH 7.4)

  • Fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample solution (this compound or other probe)

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Principle: The sample is excited by a pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. A histogram of these arrival times represents the fluorescence decay curve.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser or LED)

    • High-speed detector (e.g., photomultiplier tube - PMT)

    • TCSPC electronics

  • Sample solution in a suitable cuvette

Procedure:

  • Prepare a dilute solution of the fluorescent probe to ensure single photon counting conditions.

  • Set the excitation wavelength from the pulsed light source.

  • Collect the fluorescence decay by recording the arrival time of emitted photons over a sufficient period to build a statistically significant decay curve.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

  • Analyze the fluorescence decay data by fitting it to one or more exponential decay models, after deconvolution of the IRF. The fitting provides the fluorescence lifetime(s) (τ). For tryptophan-containing molecules, a multi-exponential decay is often observed.[4][19][20]

Visualizations

Experimental Workflow for Probe Comparison

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis cluster_3 Comparison Probe1 This compound Absorbance UV-Vis Absorbance Probe1->Absorbance Fluorescence Fluorescence Spectroscopy Probe1->Fluorescence Probe2 Alternative Probe Probe2->Absorbance Probe2->Fluorescence Standard Quantum Yield Standard Standard->Absorbance Standard->Fluorescence Solvent Solvent (e.g., Buffer) QY_Calc Quantum Yield Calculation Absorbance->QY_Calc Fluorescence->QY_Calc Lifetime_Calc Lifetime Analysis (TCSPC) Fluorescence->Lifetime_Calc Comparison Comparative Analysis QY_Calc->Comparison Lifetime_Calc->Comparison

Caption: Workflow for comparing fluorescent probes.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation

Fluorescent probes, including those based on peptides, can be used to study molecular interactions in signaling pathways.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Caption: Simplified GPCR signaling pathway.

References

A Comparative Guide to the Validation of L-Tyrosyl-D-tryptophan Synthesis by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis and validation of the dipeptide L-Tyrosyl-D-tryptophan, with a primary focus on validation by Nuclear Magnetic Resonance (NMR) spectroscopy. Alternative validation techniques are also discussed to offer a well-rounded perspective for researchers in peptide chemistry and drug development.

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound can be effectively achieved through a solution-phase peptide synthesis strategy. This method involves the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection to yield the final dipeptide.

A common and reliable method for dipeptide synthesis in solution involves the use of protecting groups for the N-terminus of the first amino acid and the C-terminus of the second, followed by a carbodiimide-mediated coupling reaction.[1]

Step 1: Protection of L-Tyrosine

The amino group of L-Tyrosine is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting L-Tyrosine with di-tert-butyl dicarbonate.[1]

  • Reagents: L-Tyrosine, di-tert-butyl dicarbonate (Boc)₂O, sodium hydroxide (NaOH), and a suitable solvent like a mixture of dioxane and water.

  • Procedure:

    • Dissolve L-Tyrosine in an aqueous solution of NaOH.

    • Add a solution of (Boc)₂O in dioxane to the L-Tyrosine solution.

    • Stir the reaction mixture at room temperature for several hours.

    • After the reaction is complete, acidify the mixture to precipitate the Boc-L-Tyrosine.

    • Filter, wash, and dry the product.

Step 2: Protection of D-Tryptophan

The carboxylic acid group of D-Tryptophan is protected as a methyl ester to prevent its participation in the coupling reaction.

  • Reagents: D-Tryptophan, methanol (MeOH), and thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend D-Tryptophan in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure to obtain D-Tryptophan methyl ester hydrochloride.

Step 3: Coupling of Boc-L-Tyrosine and D-Tryptophan Methyl Ester

The protected amino acids are coupled using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3]

  • Reagents: Boc-L-Tyrosine, D-Tryptophan methyl ester hydrochloride, EDC, HOBt, and a base such as N-methylmorpholine (NMM) in a solvent like dichloromethane (DCM).[4]

  • Procedure:

    • Dissolve Boc-L-Tyrosine, D-Tryptophan methyl ester hydrochloride, and HOBt in DCM.

    • Cool the mixture in an ice bath and add NMM to neutralize the hydrochloride.

    • Add EDC to the reaction mixture and stir overnight, allowing it to slowly warm to room temperature.

    • Wash the reaction mixture with dilute acid, base, and brine to remove unreacted reagents and byproducts.

    • Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Boc-L-Tyrosyl-D-tryptophan methyl ester.

Step 4: Deprotection of the Dipeptide

The final step involves the removal of the Boc and methyl ester protecting groups.

  • Reagents: Boc-L-Tyrosyl-D-tryptophan methyl ester, trifluoroacetic acid (TFA) for Boc removal, and sodium hydroxide (NaOH) for methyl ester hydrolysis.

  • Procedure:

    • Treat the protected dipeptide with a solution of TFA in DCM to remove the Boc group.

    • After completion, evaporate the solvent.

    • Dissolve the resulting intermediate in a mixture of methanol and water and add NaOH to hydrolyze the methyl ester.

    • Neutralize the solution with a dilute acid to precipitate the final product, this compound.

    • Purify the dipeptide using techniques like recrystallization or chromatography.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_validation Purification & Validation start L-Tyrosine & D-Tryptophan protection Protection of Functional Groups start->protection coupling EDC/HOBt Coupling protection->coupling deprotection Deprotection coupling->deprotection crude_product Crude this compound deprotection->crude_product purification Purification (HPLC) crude_product->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY) purification->nmr ms Mass Spectrometry purification->ms final_product Pure this compound nmr->final_product ms->final_product

Caption: Workflow for the synthesis and validation of this compound.

Validation by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of newly synthesized compounds. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, are essential for confirming the correct structure.

The formation of the peptide bond results in characteristic changes in the NMR spectra of the constituent amino acids. The chemical shifts of the α-protons and α-carbons are particularly sensitive to the formation of the amide linkage.

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
L-Tyrosine ~3.0-3.2 (β-CH₂), ~3.9 (α-CH), ~6.9 (aromatic CH), ~7.2 (aromatic CH)[5]~38 (β-C), ~59 (α-C), ~118 (aromatic CH), ~133 (aromatic CH), ~157 (aromatic C-OH), ~177 (C=O)[5][6]
D-Tryptophan ~3.3-3.5 (β-CH₂), ~4.0 (α-CH), ~7.0-7.7 (indole ring CH), ~11.1 (indole NH)~29 (β-C), ~58 (α-C), ~110-139 (indole C), ~177 (C=O)
This compound (Predicted) ~3.0 (Tyr β-CH₂), ~3.4 (Trp β-CH₂), ~4.2-4.5 (α-CHs), ~6.8-7.6 (aromatic and indole CHs), ~8.0-8.5 (amide NH)~37 (Tyr β-C), ~28 (Trp β-C), ~56 (Tyr α-C), ~54 (Trp α-C), ~112-156 (aromatic and indole Cs), ~172-175 (amide and carboxyl C=O)

Note: The chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.[7]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified dipeptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum. Key signals to identify include the amide proton (typically downfield), the α-protons of both residues, the side-chain protons, and the aromatic protons.

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum to identify all unique carbon atoms, including the carbonyl carbons of the peptide bond and the C-terminus.

  • 2D COSY: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is crucial to establish the connectivity between protons within each amino acid residue, confirming the integrity of the side chains and their connection to the peptide backbone.[8]

Comparison with Alternative Validation Methods

While NMR provides detailed structural information, other analytical techniques are often used orthogonally to confirm the identity and purity of the synthesized peptide.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed 3D structure, connectivity of atoms, and conformational dynamics.[9]Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex for larger molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[10]Accurate molecular weight, and fragmentation patterns can confirm the amino acid sequence.[11][12]High sensitivity, requires very small amounts of sample.[9]Does not provide information on stereochemistry (L vs. D isomers) without chiral separation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[13][14]Purity of the sample, retention time can be used for identification against a reference standard.[9]Excellent for assessing purity and for purification.[15][16]Does not provide detailed structural information on its own.
  • Mass Spectrometry (Electrospray Ionization - ESI-MS):

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • High-Performance Liquid Chromatography (Reversed-Phase HPLC):

    • Column: C18 column.[16]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV detector at 220 nm and 280 nm (due to the aromatic rings of tyrosine and tryptophan).

    • Inject the sample and monitor the retention time and peak purity.

Validation_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC nmr_node Provides Detailed 3D Structure & Connectivity nmr_adv Advantage: Unambiguous Structure nmr_node->nmr_adv nmr_lim Limitation: Lower Sensitivity nmr_node->nmr_lim ms_node Provides Accurate Molecular Weight & Sequence Information ms_adv Advantage: High Sensitivity ms_node->ms_adv ms_lim Limitation: No Stereochemical Info ms_node->ms_lim hplc_node Assesses Purity & Retention Time hplc_adv Advantage: Excellent for Purity hplc_node->hplc_adv hplc_lim Limitation: No Detailed Structure hplc_node->hplc_lim

Caption: Comparison of validation techniques for this compound.

References

Purity Analysis of L-Tyrosyl-D-tryptophan: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of peptides is a critical quality attribute in pharmaceutical development, directly impacting therapeutic efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of L-Tyrosyl-D-tryptophan, a dipeptide with two chiral centers. The following sections detail experimental protocols and performance data for various chiral stationary phases (CSPs), offering a basis for selecting the most suitable method for your analytical needs.

Comparison of Chiral Stationary Phases for this compound Analysis

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation of this compound. This section compares three major classes of CSPs: Cinchona Alkaloid-Based Zwitterionic, Macrocyclic Glycopeptide, and Polysaccharide-Based CSPs. The performance of each is summarized based on their application to the separation of similar dipeptides.

Table 1: Comparison of Chiral HPLC Methods for Dipeptide Separations

Chiral Stationary Phase (CSP)Typical Mobile PhaseFlow Rate (mL/min)DetectionReported Performance for Similar DipeptidesPotential for this compound Separation
Cinchona Alkaloid-Based Zwitterionic (e.g., CHIRALPAK® ZWIX(+))Methanol/Water (e.g., 98:2, v/v) with acidic and basic additives (e.g., 50 mM Formic Acid + 25 mM Diethylamine)0.5 - 1.0UV (230, 275 nm), ELSD, MSGood resolution for various dipeptides, including those containing Tryptophan and Tyrosine.High. The zwitterionic nature of the CSP is well-suited for the separation of zwitterionic dipeptides.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Polar organic (e.g., Methanol, Acetonitrile) or Reversed-phase (e.g., Acetonitrile/Water with TFA)0.5 - 1.0UV (230, 275 nm), MSBroad enantioselectivity for amino acids and small peptides.High. These phases offer multiple interaction mechanisms beneficial for resolving complex diastereomers.
Polysaccharide-Based (e.g., AmyCoat-RP, CHIRALCEL® OD-H)Reversed-phase (e.g., Acetonitrile/Ammonium acetate buffer) or Normal Phase (e.g., Hexane/Ethanol)0.8 - 1.0UV (230, 275 nm)Effective for a range of dipeptides, including those with aromatic residues.Moderate to High. Performance can be highly dependent on the specific polysaccharide derivative and the mobile phase composition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar dipeptide separations and can be adapted for the analysis of this compound.

Method 1: Cinchona Alkaloid-Based Zwitterionic CSP

This protocol is adapted from methods developed for the separation of various dipeptides on CHIRALPAK® ZWIX(+) columns.

  • Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 250 x 4.6 mm, 3 µm

  • Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm or 275 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide CSP

This protocol is based on the broad applicability of CHIROBIOTIC® T columns for amino acid and peptide separations.

  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase:

    • Polar Organic Mode: Methanol with 0.1% Acetic Acid and 0.01% Triethylamine.

    • Reversed-Phase Mode: Acetonitrile/Water (gradient) with 0.1% Trifluoroacetic Acid (TFA). Start with a low percentage of Acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm or 275 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of 1 mg/mL.

Method 3: Polysaccharide-Based CSP

This protocol is adapted from the successful separation of DL-leucine-DL-tryptophan on an AmyCoat-RP column.

  • Column: AmyCoat-RP, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/Methanol/10 mM Ammonium Acetate (pH 4.5) (50:20:30, v/v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 100 µg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the chiral purity analysis of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column Chiral Column (e.g., ZWIX, CHIROBIOTIC, Polysaccharide) HPLC->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for Chiral Purity Analysis of this compound.

Logical Relationship of Chiral Separation

The successful chiral separation of this compound relies on the differential interaction between the stereoisomers and the chiral stationary phase.

G Analyte L-Tyr-D-Trp Mixture Interactions Diastereomeric Complex Formation (Transient) Analyte->Interactions CSP Chiral Stationary Phase CSP->Interactions Separation Differential Elution Interactions->Separation L_Tyr_D_Trp L-Tyr-D-Trp Separation->L_Tyr_D_Trp D_Tyr_L_Trp D-Tyr-L-Trp Separation->D_Tyr_L_Trp LL_DD_isomers Other Stereoisomers Separation->LL_DD_isomers

Caption: Principle of Chiral Separation of this compound.

Functional Comparison of L-Tyrosyl-D-tryptophan-Containing Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of L-Tyrosyl-D-tryptophan (L-Tyr-D-Trp) containing peptides against their L,L-stereoisomers and other relevant dipeptides. The inclusion of the D-amino acid, D-tryptophan, significantly influences the peptide's biological properties, primarily by enhancing its stability. This comparison integrates available experimental data on enzymatic stability, potential neuroactivity, and antioxidant capacity, offering valuable insights for the design and development of novel peptide-based therapeutics.

Enhanced Enzymatic Stability of L-Tyr-D-Trp

A primary functional advantage of incorporating D-amino acids into peptide sequences is the marked increase in their resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and preferentially recognize substrates composed of L-amino acids. The presence of a D-amino acid, such as D-tryptophan in L-Tyr-D-Trp, hinders the binding and catalytic activity of these enzymes, thereby prolonging the peptide's half-life in vivo.

Table 1: Comparative Enzymatic Stability of Dipeptides

PeptideStereochemistryExpected Enzymatic StabilityRationale
L-Tyr-L-TrpL,LLowSubstrate for endogenous proteases.
L-Tyr-D-Trp L,D High Resistant to cleavage by most endogenous proteases due to the presence of a D-amino acid.
Other L,L-DipeptidesL,LLow to ModerateSusceptibility to proteolysis varies with the specific amino acid sequence.

Experimental Protocol: In Vitro Peptide Stability Assay

A common method to assess the enzymatic stability of peptides involves incubating them with biological fluids or purified enzymes and monitoring their degradation over time.

  • Preparation of Peptide Solutions: Prepare stock solutions of L-Tyr-D-Trp and L-Tyr-L-Trp in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation with Serum: Incubate the peptides at a final concentration of 10 µM in 80% human or rat serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t₁/₂) of each peptide.

dot

G cluster_workflow Peptide Stability Assay Workflow start Start: Peptide Incubation (Serum, 37°C) sampling Time-Point Sampling start->sampling 0, 1, 2, 4, 8, 24h precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS Analysis of Supernatant centrifugation->analysis data Data Analysis: Determine Half-Life (t½) analysis->data

Workflow for the in vitro peptide stability assay.
Potential Neuroactivity: Modulation of the Dopaminergic System

Research on the L,L-isomer, L-tryptophan-L-tyrosine (Trp-Tyr), has indicated its potential to improve memory function by modulating the dopaminergic system. Specifically, Trp-Tyr has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme that degrades dopamine, leading to increased dopamine levels in the brain. While direct experimental evidence for L-Tyr-D-Trp is lacking, its structural similarity to Trp-Tyr suggests it may exhibit similar, and potentially more potent or prolonged, neuroactive effects due to its enhanced stability.

Table 2: Comparative Neuroactivity Profile of Tyr-Trp Dipeptides

PeptideStereochemistryReported/Potential ActivityMechanism of Action
L-Trp-L-TyrL,LMemory improvement in scopolamine-induced amnesic mice.Inhibition of MAO-B, leading to increased dopamine levels in the hippocampus and frontal cortex.
L-Tyr-D-Trp L,D Hypothesized to have similar or enhanced neuroactivity. Potential for more sustained MAO-B inhibition and dopamine modulation due to increased enzymatic stability.

Experimental Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of MAO-B.

  • Reagents: Human recombinant MAO-B, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., that produces a fluorescent product upon reaction with the product of the MAO-B reaction).

  • Assay Setup: In a 96-well plate, add MAO-B enzyme solution to wells containing various concentrations of the test peptides (L-Tyr-D-Trp and L-Tyr-L-Trp) or a known inhibitor (e.g., selegiline) as a positive control.

  • Incubation: Pre-incubate the enzyme with the peptides for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: After a further incubation period (e.g., 60 minutes), stop the reaction and measure the fluorescence or absorbance of the product.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each peptide concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

dot

G cluster_pathway Proposed Dopaminergic Modulation by Tyr-Trp Peptides Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binding Inactive_Metabolites Inactive Metabolites MAOB->Inactive_Metabolites Tyr_Trp L-Tyr-D-Trp or L-Tyr-L-Trp Tyr_Trp->MAOB Inhibition Neuronal_Signaling Enhanced Neuronal Signaling (Memory & Cognition) D1_Receptor->Neuronal_Signaling

Proposed mechanism of neuroactivity for Tyr-Trp peptides.
Antioxidant Capacity

Both tyrosine and tryptophan residues are known to contribute to the antioxidant properties of peptides by donating electrons or hydrogen atoms to scavenge free radicals. The position of these amino acids within the dipeptide sequence can influence their antioxidant activity. Studies on L,L-dipeptides have shown that N-terminal Tyr and Trp residues generally exhibit stronger radical scavenging activities.

Table 3: Comparative Antioxidant Capacity of Tyr-Trp Dipeptides

PeptideStereochemistryExpected Antioxidant CapacityKey Factors
L-Tyr-L-TrpL,LHighN-terminal tyrosine can effectively donate a hydrogen atom from its phenolic hydroxyl group.
L-Tyr-D-Trp L,D High Expected to have similar radical scavenging ability to the L,L-isomer, as the antioxidant property is primarily determined by the side chains.
L-Trp-L-TyrL,LHighN-terminal tryptophan's indole ring can also act as a radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test peptides to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each peptide concentration and determine the concentration required for 50% scavenging (SC₅₀).

dot

G cluster_logic Functional Comparison Logic LTyrDTrp L-Tyr-D-Trp Stability Enhanced Enzymatic Stability LTyrDTrp->Stability due to D-Trp Neuroactivity Potential for Sustained Neuroactivity LTyrDTrp->Neuroactivity hypothesized Antioxidant Comparable Antioxidant Capacity LTyrDTrp->Antioxidant LTyrLTrp L-Tyr-L-Trp LTyrLTrp->Antioxidant

Logical relationship of functional properties.

Conclusion

The incorporation of D-tryptophan in this compound dipeptides offers a significant advantage in terms of enhanced enzymatic stability compared to its L,L-counterpart. This increased stability is a critical factor for the development of peptide-based drugs with improved pharmacokinetic profiles. While direct comparative data on other biological activities are limited, the known neuroactive and antioxidant properties of the L,L-isomer provide a strong rationale for further investigation into the therapeutic potential of L-Tyr-D-Trp. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the functional attributes of these promising dipeptides.

A Comparative Guide to L-Tyrosyl-D-tryptophan as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) for quantitative analysis, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to a sample to correct for variations that may occur during sample preparation, injection, and analysis.[1][2] This guide provides a comprehensive comparison of L-Tyrosyl-D-tryptophan as a potential internal standard against other common alternatives, supported by established principles of analytical chemistry.

The Role and Ideal Characteristics of an Internal Standard

Internal standards are crucial in liquid chromatography-mass spectrometry (LC-MS) to normalize for variability in extraction efficiency, sample volume, and instrument response, including matrix effects that can suppress or enhance the analyte signal.[3][4] An ideal internal standard should possess the following characteristics:

CharacteristicRationale
Structural Similarity Should be chemically and physically similar to the analyte to experience similar extraction recovery and ionization efficiency.[1][5]
Co-elution Ideally, it should elute close to the analyte without causing interference, ensuring it is subjected to the same matrix effects.[6]
Mass-to-Charge (m/z) Difference Must have a distinct m/z ratio from the analyte to be differentiated by the mass spectrometer.[5]
Purity and Stability Should be of high purity, stable throughout the analytical process, and free of impurities that could interfere with the analyte.[6][7]
Not Naturally Present The internal standard should not be naturally present in the sample matrix.[6]
Commercial Availability Readily available in a pure form.[8]

Types of Internal Standards: A Comparison

The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[9][10] They are identical in chemical structure to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical nature ensures they co-elute with the analyte and experience the same matrix effects and ionization efficiencies.[11]

  • Structural Analogs: These are compounds that are chemically similar but not identical to the analyte.[12] They are often used when a SIL-IS is unavailable or cost-prohibitive.[8] Their effectiveness depends on how closely their physicochemical properties match those of the analyte.[1]

This compound, a dipeptide, falls into the category of a structural analog when used for the analysis of peptides or amino acids.

This compound as a Structural Analog Internal Standard

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₂₀H₂₁N₃O₄[13]
Molecular Weight 367.4 g/mol [13]
Solubility Soluble in aqueous solutions; solubility of constituent amino acids varies in organic solvents.[14][15][16]
Structure A dipeptide composed of L-tyrosine and D-tryptophan.[13]

Theoretical Performance Comparison:

Performance MetricThis compound (Structural Analog)Deuterated Tryptophan (SIL-IS)
Correction for Matrix Effects Moderate to Good: As a dipeptide containing tryptophan, it would likely experience similar ionization suppression or enhancement to tryptophan-containing analytes. However, differences in polarity and structure compared to a single amino acid may lead to imperfect correction.Excellent: Being chemically identical to tryptophan, it co-elutes and experiences the same matrix effects, providing the most accurate correction.[9][10]
Correction for Sample Preparation Good: Its stability and recovery during extraction are expected to be similar to other small peptides and amino acids.Excellent: It will have virtually identical recovery and stability to the native analyte throughout the sample preparation process.[11]
Chromatographic Behavior Different: The retention time will differ from that of single amino acids or other peptides. This can be advantageous in preventing isobaric interference but may result in exposure to different matrix effects if elution is not close.Nearly Identical: Co-elutes with the analyte, ensuring it is subjected to the same chromatographic conditions and matrix components.[6]
Cost and Availability Lower Cost: Generally less expensive to synthesize or purchase than a custom stable isotope-labeled compound.Higher Cost: The synthesis of SIL compounds is more complex and expensive.[1]
Potential for Interference Low: Unlikely to be naturally present in most biological samples.Low: Not naturally present, but the unlabeled analyte may contain trace amounts of naturally occurring heavy isotopes. The SIL-IS may also contain a small percentage of the unlabeled analyte.[6]

Experimental Protocols

While a specific protocol for this compound as an internal standard is not available, the following represents a general workflow for using an internal standard for the quantification of an analyte (e.g., tryptophan) in a biological matrix like plasma.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte (e.g., L-tryptophan) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).

  • Prepare a stock solution of the internal standard (this compound or Tryptophan-d5) at 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Serially dilute the analyte stock solution to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations.

  • Spike a fixed concentration of the internal standard into each calibration standard and QC sample.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard solution in acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used for the separation of amino acids and peptides.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway_Placeholder cluster_Tryptophan_Metabolism Tryptophan Metabolic Pathways cluster_Analysis Quantitative Analysis Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine IDO/TDO Serotonin Serotonin Pathway Tryptophan->Serotonin TPH Indole Indole Pathway Tryptophan->Indole Tryptophanase Analyte Tryptophan Metabolite (Analyte) LCMS LC-MS/MS Analyte->LCMS IS Internal Standard (e.g., this compound) IS->LCMS

Caption: Tryptophan metabolism and its analysis using an internal standard.

Conclusion

The choice of an internal standard is a critical decision in quantitative mass spectrometry. Stable isotope-labeled standards, such as deuterated tryptophan, remain the gold standard due to their ability to accurately correct for most sources of variability.[9][10] However, structural analogs like this compound can be a viable and cost-effective alternative, particularly in the analysis of peptides or when a SIL-IS is not available.[8]

The suitability of this compound as an internal standard would need to be rigorously validated for each specific analyte and matrix. This validation should include assessments of linearity, accuracy, precision, and a thorough investigation of matrix effects to ensure it provides reliable correction. While theoretically promising for certain applications, empirical data is necessary to confirm its performance against established internal standards. Researchers should carefully weigh the advantages of lower cost against the potential for less precise correction when considering a structural analog like this compound.

References

Comparative Analysis of Cross-Reactivity for Anti-L-Tyrosyl-D-tryptophan Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies targeted against the dipeptide L-Tyrosyl-D-tryptophan. The specificity of such antibodies is paramount for their reliable use in various applications, from basic research to diagnostic assays and therapeutic development. Off-target binding can lead to inaccurate results and potential side effects. This document outlines the experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), presents a sample data set for comparative analysis, and visualizes the experimental workflow.

Data Presentation: Antibody Cross-Reactivity Profile

The following table summarizes hypothetical cross-reactivity data for a candidate anti-L-Tyrosyl-D-tryptophan antibody. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a competing compound that displaces 50% of the target dipeptide from the antibody. A lower IC50 value indicates a higher binding affinity. The percent cross-reactivity is calculated relative to the binding of the target antigen, this compound.

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
L-Tyrosyl-L-tryptophan5020%
D-Tyrosyl-D-tryptophan10001%
D-Tyrosyl-L-tryptophan50000.2%
L-Tryptophyl-L-tyrosine80000.125%
L-Tyrosine> 100,000< 0.01%
D-Tryptophan> 100,000< 0.01%
L-Tryptophan> 100,000< 0.01%
Bovine Serum Albumin (BSA)> 1,000,000< 0.001%

Experimental Protocols

A competitive ELISA is a standard method for assessing antibody specificity and cross-reactivity.[1][2][3] This assay measures the ability of various compounds to compete with the target antigen for binding to the antibody.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: The anti-L-Tyrosyl-D-tryptophan antibody is pre-incubated with various concentrations of the test compounds (potential cross-reactants) or the target antigen itself (for the standard curve). This mixture is then added to the coated and blocked microtiter plate. The plate is incubated for 2 hours at room temperature, allowing the antibody to bind to the coated antigen or remain in solution bound to the test compound.

  • Washing: The plate is washed again to remove any unbound antibody-compound complexes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the plate and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of the competing compound.

  • Data Analysis: The IC50 values are determined from the dose-response curves, and the percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Test Compound) x 100.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the competitive ELISA used to assess antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with L-Tyr-D-Trp Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 c2 Add Mixture to Plate p3->c2 c1 Pre-incubate Antibody with Test Compounds c1->c2 c3 Incubate c2->c3 d1 Wash Plate c3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Measure Signal d4->d5 a1 Calculate IC50 d5->a1 a2 Determine % Cross-Reactivity a1->a2

Caption: Workflow for Competitive ELISA.

The following logical diagram illustrates the relationship between antibody binding and signal generation in the competitive ELISA.

Signal_Logic cluster_high_competitor High Concentration of Competitor cluster_low_competitor Low Concentration of Competitor hc1 Antibody binds to free competitor hc2 Less antibody binds to coated antigen hc1->hc2 hc3 Low Signal hc2->hc3 lc1 Antibody binds to coated antigen lc2 More antibody binds to coated antigen lc1->lc2 lc3 High Signal lc2->lc3

Caption: Signal Logic in Competitive ELISA.

References

Benchmarking L-Tyrosyl-D-tryptophan against commercially available dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the dipeptide L-Tyrosyl-D-tryptophan against other commercially available dipeptides. The focus is on key performance indicators relevant to drug discovery and development, including stability, permeability, and biological activity. Detailed experimental protocols and data visualization tools are provided to facilitate objective comparison and inform decision-making in research and preclinical studies.

Data Presentation: A Comparative Analysis

To facilitate a direct comparison of this compound's performance, the following tables summarize key experimental data. For the purpose of this guide, hypothetical data is used to illustrate the comparative framework. Researchers can populate these tables with their own experimental results.

Table 1: Stability in Simulated Gastrointestinal Fluids

DipeptideHalf-life in Simulated Gastric Fluid (SGF) (minutes)Half-life in Simulated Intestinal Fluid (SIF) (minutes)
This compound 120 90
Carnosine (β-alanyl-L-histidine)9060
Glycyl-L-glutamine150110
Valyl-tyrosine10075

Table 2: Intestinal Permeability (Caco-2 Assay)

DipeptideApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound 5.2 1.1
Carnosine3.81.5
Glycyl-L-glutamine6.50.9
Valyl-tyrosine4.11.3

Table 3: In Vitro Bioactivity

DipeptideAntioxidant Activity (DPPH Scavenging IC₅₀, µM)Anti-inflammatory Activity (COX-2 Inhibition IC₅₀, µM)
This compound 25 50
Carnosine45>100
N-Acetylcarnosine3085
Tyr-Gly6095

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Stability in Simulated Gastrointestinal Fluids

This protocol assesses the stability of the dipeptide in environments mimicking the stomach and small intestine.

Materials:

  • Simulated Gastric Fluid (SGF): 0.1 N HCl with 0.32% (w/v) pepsin, pH 1.2

  • Simulated Intestinal Fluid (SIF): 0.05 M potassium phosphate buffer with 1% (w/v) pancreatin, pH 6.8

  • Dipeptide stock solutions (1 mg/mL in appropriate solvent)

  • HPLC system with a suitable C18 column

  • Incubator shaker (37°C)

  • Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Pre-warm SGF and SIF to 37°C.

  • Add the dipeptide stock solution to both SGF and SIF to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

  • Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the remaining intact dipeptide.

  • Calculate the half-life (t₁/₂) of the dipeptide in each fluid.

Intestinal Permeability: Caco-2 Permeability Assay

This in vitro model predicts intestinal absorption of the dipeptide.[1][2][3][4]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dipeptide solution (in HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the dipeptide solution to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

  • For B-to-A permeability (to determine efflux), add the dipeptide solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At specified time intervals, collect samples from the receiver compartment and replace with fresh HBSS.

  • Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

In Vitro Bioactivity: Antioxidant and Anti-inflammatory Assays

These assays evaluate the potential therapeutic properties of the dipeptide.

3.1 Antioxidant Activity: DPPH Radical Scavenging Assay [5][6][7][8][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Dipeptide solutions at various concentrations

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the dipeptide solutions of varying concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC₅₀ value (the concentration of the dipeptide that scavenges 50% of the DPPH radicals).

3.2 Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay [10][11][12][13][14]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Dipeptide solutions at various concentrations

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Assay buffer

  • EIA-based detection kit

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the dipeptide solutions of varying concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit.

  • Calculate the percentage of COX inhibition.

  • Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows.

cluster_tyrosine Tyrosine Pathway cluster_tryptophan Tryptophan Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Tryptophan Tryptophan Five_HTP Five_HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid Decarboxylase Melatonin Melatonin Serotonin->Melatonin Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT LTDT This compound LTDT->Tyrosine Hydrolysis LTDT->Tryptophan Hydrolysis cluster_workflow Bioactivity Screening Workflow start Dipeptide Library stability Gastrointestinal Stability Assay start->stability permeability Caco-2 Permeability Assay stability->permeability antioxidant DPPH Antioxidant Assay permeability->antioxidant inflammatory COX-2 Inhibition Assay antioxidant->inflammatory data Data Analysis (IC50, Papp) inflammatory->data lead Lead Candidate Selection data->lead cluster_inflammation Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 Gene Expression NFkB->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation LTDT This compound LTDT->COX2 Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Stability of L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the dipeptide L-Tyrosyl-D-tryptophan under in vitro and in vivo conditions. The inclusion of a D-amino acid, D-tryptophan, is a common strategy to enhance the metabolic stability of peptides, making them more viable as therapeutic agents. This document outlines the experimental protocols to determine this stability and presents expected outcomes based on established principles of peptide chemistry and pharmacology.

Introduction to Peptide Stability

Peptides are promising therapeutic candidates due to their high specificity and potency. However, their application is often limited by rapid degradation by proteases and peptidases in vivo.[1] A key strategy to overcome this is the substitution of L-amino acids with their D-enantiomers.[2] D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its circulation half-life.[3][4] This guide focuses on this compound, a dipeptide designed for enhanced stability.

In Vitro Stability Assessment

In vitro stability assays are crucial for the initial screening of peptide drug candidates. They provide a controlled environment to assess degradation in various biological fluids.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol details the steps to determine the stability of this compound in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Thaw pooled plasma (e.g., human, mouse, rat) from multiple donors at 37°C.[5]

    • Prepare a positive control (a compound known to be unstable in plasma) and a negative control (a stable compound).

  • Incubation:

    • Add the this compound stock solution to the pre-warmed plasma to a final concentration of 1 µM.[6]

    • The final DMSO concentration should be kept low (e.g., 0.25%) to avoid affecting enzyme activity.[5]

    • Incubate the mixture at 37°C with gentle shaking.[1]

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[6][7]

  • Reaction Termination and Protein Precipitation:

    • To stop enzymatic degradation, add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to each aliquot.[7] This also serves to precipitate plasma proteins.[1]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the concentration of the parent peptide using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]

    • The disappearance of the test compound is monitored over time.

  • Data Analysis:

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) of the peptide in plasma.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Thawed Plasma Plasma->Incubate Time_Points Collect Aliquots (0, 15, 30, 60, 120 min) Incubate->Time_Points Terminate Add Acetonitrile + IS & Centrifuge Time_Points->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife

Experimental workflow for the in vitro plasma stability assay.

Expected In Vitro Stability Data

The presence of D-tryptophan is expected to significantly enhance the stability of this compound compared to its L-L counterpart, L-Tyrosyl-L-tryptophan.

Compound Matrix Half-life (t½) in minutes % Remaining after 120 min
This compoundHuman Plasma>120~95%
L-Tyrosyl-L-tryptophanHuman Plasma<30<10%
This compoundSimulated Gastric Fluid>120~98%
L-Tyrosyl-L-tryptophanSimulated Gastric Fluid~60~50%
This compoundSimulated Intestinal Fluid>120~90%
L-Tyrosyl-L-tryptophanSimulated Intestinal Fluid<15<5%

In Vivo Stability (Pharmacokinetics)

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic in a whole organism.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a rodent model.

  • Animal Model:

    • Use healthy adult mice or rats of a specific strain.

    • Acclimatize the animals to the laboratory conditions before the study.

  • Dosing:

    • Administer this compound via the intended clinical route (e.g., intravenous, subcutaneous, or oral).[8]

    • A parallel group administered with L-Tyrosyl-L-tryptophan can be included for comparison.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours) post-dosing.

    • Process the blood to obtain plasma.

  • Sample Processing and Analysis:

    • Extract the peptide from the plasma samples.

    • Quantify the concentration of the parent peptide and any potential metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • t½: Elimination half-life.

      • AUC: Area under the concentration-time curve.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): Apparent volume into which the drug distributes.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Animal Model (e.g., Mouse) Dose Administer Peptide (IV, SC, or Oral) Animal_Model->Dose Blood_Collection Serial Blood Sampling Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Quantification Plasma_Separation->LCMS PK_Parameters Calculate PK Parameters (Cmax, t½, AUC) LCMS->PK_Parameters G cluster_dipeptide Dipeptide Metabolism cluster_metabolites Metabolites cluster_fate Metabolic Fate LTD_Trp This compound L_Tyr L-Tyrosine LTD_Trp->L_Tyr Peptidase (slow) D_Trp D-Tryptophan LTD_Trp->D_Trp Peptidase (slow) Tyr_Pathway Endogenous Pathways (e.g., Dopamine synthesis) L_Tyr->Tyr_Pathway Excretion Renal Excretion D_Trp->Excretion

References

Conformational analysis of L-Tyrosyl-D-tryptophan compared to other dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of peptide-based drug design and development. This guide provides a comparative analysis of the conformational landscape of the dipeptide L-Tyrosyl-D-tryptophan (L-Tyr-D-Trp), contextualized with findings from other aromatic dipeptides. We present a synopsis of experimental and computational data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the structural nuances that govern peptide behavior.

Introduction to Dipeptide Conformation

Dipeptides, the simplest peptide units, serve as fundamental models for understanding the conformational preferences of larger polypeptide chains. Their conformational flexibility is largely defined by the rotational freedom around the single bonds of the peptide backbone, denoted by the dihedral angles phi (φ) and psi (ψ), as well as the side-chain dihedral angles (χ). The interplay of steric hindrance, intramolecular interactions, and solvent effects dictates the energetically favorable conformations, which can be visualized on a Ramachandran plot. Aromatic residues, such as tyrosine and tryptophan, introduce additional complexity and potential for stabilizing interactions, including π-π stacking and hydrogen bonding, which can significantly influence the conformational landscape.

Conformational Landscape of Aromatic Dipeptides: A Comparative Overview

While specific experimental data for this compound is limited in publicly accessible literature, we can infer its likely conformational preferences by examining studies on dipeptides containing tyrosine and tryptophan with varying stereochemistry. Computational studies on dipeptides containing aromatic residues have provided valuable insights into their potential energy surfaces.

For instance, studies on dipeptides like L-Ala-L-Phe and L-Ala-L-Tyr have shown that the conformational preferences are influenced by the nature of the aromatic side chain and its interaction with the peptide backbone. The presence of the bulky indole ring of tryptophan and the phenol ring of tyrosine in L-Tyr-D-Trp is expected to lead to a distinct set of stable conformers. The D-configuration of the tryptophan residue will further alter the accessible conformational space compared to an L-L dipeptide, potentially favoring unique folded or extended structures.

Table 1: Comparison of Calculated Dihedral Angles and Relative Energies for Aromatic Dipeptide Conformers

DipeptideConformerφ (°)ψ (°)χ1 (°)χ2 (°)Relative Energy (kcal/mol)
Ac-L-Tyr-NMeC7eq-82.676.5-64.592.10.00
C5-156.9158.8179.891.51.25
α'61.245.1-65.293.42.89
Ac-L-Trp-NMeC7eq-77.975.3-65.1102.30.00
C5-157.4160.1178.998.70.98
α'59.848.2-66.3105.13.12

Note: Data presented is for N-acetylated and N-methylated single amino acid residues as a proxy for dipeptide behavior in the absence of direct L-Tyr-D-Trp data. This data is illustrative of the types of conformers and energy differences that are characterized.

Experimental and Computational Methodologies

The conformational analysis of dipeptides relies on a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.

Experimental Protocol: 2D NMR Spectroscopy for Dipeptide Conformational Analysis

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. By measuring through-bond and through-space correlations between nuclei, it is possible to determine key structural parameters like dihedral angles and inter-proton distances.

1. Sample Preparation:

  • Dissolve the dipeptide (e.g., L-Tyr-D-Trp) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

  • Add a trace amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift calibration.

  • Adjust the pH of the solution to the desired value using dilute DCl or NaOD.

2. NMR Data Acquisition:

  • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue). A typical mixing time of 80 ms is used.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints. Mixing times for NOESY are typically in the range of 100-300 ms, while ROESY uses a spin-lock field.

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

  • Assign all proton and carbon resonances using the combination of TOCSY, COSY, and HSQC spectra.

  • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain inter-proton distance restraints.

  • Measure the ³J(HNHα) coupling constants from a high-resolution 1D proton spectrum or a 2D COSY spectrum. These values are related to the backbone dihedral angle φ through the Karplus equation.

Computational Protocol: Conformational Search and Energy Calculations

Computational methods are employed to explore the potential energy surface of the dipeptide and identify low-energy conformers.

1. Initial Structure Generation:

  • Build the initial 3D structure of the dipeptide (e.g., L-Tyr-D-Trp) using molecular modeling software (e.g., Avogadro, Maestro).

2. Conformational Search:

  • Perform a systematic or stochastic conformational search to explore the rotational space of the dihedral angles (φ, ψ, and χ).

  • Systematic Search: Rotate each dihedral angle by a defined increment (e.g., 30°) and calculate the energy of each resulting conformer.

  • Molecular Dynamics (MD) Simulations: Simulate the motion of the dipeptide over time at a given temperature, allowing it to explore different conformations.

3. Energy Minimization and Ranking:

  • Perform geometry optimization and energy minimization for each generated conformer using quantum mechanical (e.g., Density Functional Theory - DFT) or molecular mechanics (e.g., AMBER, CHARMM) methods.

  • Rank the conformers based on their relative energies to identify the most stable structures.

4. Calculation of NMR Parameters:

  • For the low-energy conformers, calculate theoretical NMR parameters, such as ³J-coupling constants and NOE distances.

  • Compare the calculated parameters with the experimental data to validate the conformational model.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of the experimental and computational workflows involved in the conformational analysis of dipeptides.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Dipeptide Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve pH_Adjust Adjust pH Dissolve->pH_Adjust Acquire_1D 1D ¹H NMR pH_Adjust->Acquire_1D Acquire_2D 2D NMR (COSY, TOCSY, NOESY/ROESY, HSQC) pH_Adjust->Acquire_2D Processing Data Processing Acquire_1D->Processing Acquire_2D->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derive Structural Restraints (Distances, Dihedral Angles) Assignment->Restraints Structure Solution Conformation(s) Restraints->Structure

Caption: Experimental workflow for NMR-based conformational analysis.

Computational_Workflow cluster_modeling Molecular Modeling cluster_calc Energy Calculations cluster_validation Validation Build Build 3D Structure Conform_Search Conformational Search (Systematic or MD) Build->Conform_Search Energy_Min Geometry Optimization & Energy Minimization Conform_Search->Energy_Min Rank Rank Conformers by Energy Energy_Min->Rank Calc_NMR Calculate NMR Parameters Rank->Calc_NMR Compare Compare with Experimental Data Calc_NMR->Compare Model Theoretical Conformational Model Compare->Model

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, and indeed any dipeptide, is a multifaceted process that provides crucial insights into its structural preferences and potential biological activity. While direct experimental data for this specific stereoisomer remains elusive in the public domain, a combination of knowledge from related aromatic dipeptides and the application of robust experimental and computational protocols, as outlined in this guide, can provide a strong foundation for its characterization. The interplay of the bulky aromatic side chains and the D-amino acid configuration in L-Tyr-D-Trp is expected to result in a unique conformational landscape, the exploration of which will be vital for its potential applications in drug discovery and peptide engineering. Future studies combining high-resolution NMR and advanced computational modeling will be instrumental in fully elucidating the conformational dynamics of this intriguing dipeptide.

Safety Operating Guide

Safe Disposal of L-Tyrosyl-D-tryptophan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of L-Tyrosyl-D-tryptophan, a dipeptide, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides a clear, step-by-step procedure for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against airborne particles and accidental splashes.
Hand Protection Nitrile rubber gloves (minimum layer thickness: 0.11 mm).Prevents skin contact with the chemical.
Body Protection Lab coat or other suitable protective clothing.Minimizes contamination of personal clothing.
Respiratory Protection A NIOSH (US) or EN 143 (EU) approved particulate filter respirator may be necessary if dust is generated.Protects against inhalation of fine particles.
Ventilation Use in a well-ventilated area or under a chemical fume hood.Reduces the concentration of airborne contaminants.

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound. Note: Always consult your institution's specific waste disposal guidelines and your local waste disposal authority, as regulations can vary.

  • Initial Assessment:

    • Determine if the this compound waste is contaminated with other hazardous materials.

    • If contaminated, the disposal procedure must account for all hazardous components in the mixture.

  • Containment of Spills:

    • In case of a spill, avoid generating dust.

    • Carefully sweep up the solid material.

    • Place the collected material into a suitable, labeled, and sealed container for disposal.[1]

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash.[2][3][4] Peptides can pose environmental and health risks.[4]

    • Avoid releasing the substance into the environment. Keep it away from surface and ground water.[2][3]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed waste disposal company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

    • Ensure that the disposal is carried out in accordance with all applicable local, regional, and national regulations.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain and collect spill (avoid dust) is_spill->contain_spill Yes collect_waste Collect in a labeled, sealed container is_spill->collect_waste No contain_spill->collect_waste prohibited Prohibited Disposal: - Drain - Regular Trash collect_waste->prohibited store_waste Store waste container in a designated area collect_waste->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Tyrosyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing L-Tyrosyl-D-tryptophan in a laboratory setting. The following procedures are based on the safety data for its constituent amino acids, L-Tryptophan and D-Tryptophan, and represent best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[1] Gloves should be inspected before use and disposed of properly after handling the material.[1]
Respiratory Protection RespiratorNecessary if dust is generated. A particulate filter device (EN 143) is recommended.[2][3]
Skin and Body Protection Laboratory coatStandard lab coat to prevent skin contact.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to prevent contamination and ensure the integrity of your experiments.

  • Preparation : Before handling, ensure that the work area is clean and well-ventilated.[2][3] Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Aliquoting :

    • Handle the solid material in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[2][3]

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust clouds.

  • Dissolving :

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • If heating is required, do so in a well-ventilated area.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

    • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Compound :

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • Disposal should be entrusted to a licensed waste disposal company.[5] Do not empty into drains.[2][3]

  • Contaminated Materials :

    • Any materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be considered contaminated.

    • Place these materials in a sealed bag or container for disposal.[4]

  • Empty Containers :

    • Before disposing of the original container, ensure it is completely empty.

    • Contaminated packaging should be handled in the same way as the substance itself.[3] Non-contaminated packages may be recycled.[2][3]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Select & Inspect PPE B->C D Weigh Compound in Ventilated Area C->D E Prepare Solution D->E F Decontaminate Work Area & Equipment E->F G Segregate & Label Waste F->G H Dispose via Licensed Contractor G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.